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  • Product: (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate
  • CAS: 352226-74-5

Core Science & Biosynthesis

Foundational

(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate CAS number 419563-22-7

An In-depth Technical Guide to (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate (CAS 419563-22-7): A Key Chiral Intermediate in Antiviral Drug Synthesis For the Attention of: Researchers, Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate (CAS 419563-22-7): A Key Chiral Intermediate in Antiviral Drug Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate, a pivotal chiral building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights, reflecting the perspective of a Senior Application Scientist. We will delve into the causality behind synthetic choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.

Introduction: A Versatile Cyclopentene Scaffold

(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate is a functionalized cyclopentene derivative featuring a specific stereochemistry that is crucial for its application in asymmetric synthesis.[1] Its structure, containing both an amine and a methyl ester on a chiral cyclopentene ring, makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents.[1] Most notably, it serves as a key precursor to the neuraminidase inhibitor Peramivir, an antiviral agent used for the treatment of influenza.[2] Its utility also extends to the synthesis of other important antiviral drugs, such as the anti-HIV agent Abacavir.[1] The strategic placement of functional groups on the chiral core allows for stereocontrolled elaboration into these complex target molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the title compound is provided below. It is important to note that this compound is often synthesized and handled as a salt (e.g., hydrochloride or tartrate) to improve its stability and handling characteristics.

PropertyValueSource(s)
CAS Number 419563-22-7[2]
Molecular Formula C₇H₁₁NO₂[3]
Molecular Weight 141.17 g/mol [3]
IUPAC Name methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylateN/A
Synonyms (1S,4R)-4-Amino-2-cyclopentene-1-carboxylic Acid Methyl Ester[2]
Form Typically handled as a solid salt[4]
Melting Point 175.0-175.5 °C (for the L-tartrate salt)[4]

Synthesis and Mechanistic Insights

The most industrially relevant and widely documented synthesis of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate proceeds from the readily available bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. The core of the synthesis involves a stereoselective resolution and a subsequent acid-catalyzed ring-opening.

Primary Synthetic Workflow

The overall process can be visualized as a two-stage approach: enzymatic resolution of the racemic Vince lactam followed by the acid-catalyzed methanolysis to yield the desired product.

G cluster_0 Stage 1: Resolution cluster_1 Stage 2: Ring Opening A (±)-Vince Lactam B Enzymatic Hydrolysis (e.g., Pseudomonas solanacearum) A->B C (1R,4S)-Vince Lactam (Desired Enantiomer) B->C D (+)-4-Aminocyclopent- 2-enecarboxylic acid (Byproduct) B->D E (1R,4S)-Vince Lactam F Acid-Catalyzed Methanolysis (e.g., HCl or SOCl₂ in Methanol) E->F G (1R,4S)-methyl 4-aminocyclopent- 2-enecarboxylate (Final Product) F->G

Caption: High-level workflow for the synthesis of the target intermediate.

Mechanism of Acid-Catalyzed Lactam Ring Opening

The critical step is the conversion of the bicyclic lactam to the monocyclic amino ester. This transformation is an acid-catalyzed nucleophilic acyl substitution. The choice of an acidic catalyst (such as HCl gas or thionyl chloride in methanol) is crucial as it serves two purposes: activating the carbonyl group of the lactam and providing the proton source for the reaction.

The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen of the lactam is protonated by the acid, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond of the lactam ring. The nitrogen atom is protonated during this process, facilitating its departure as a good leaving group (as part of the newly formed ammonium salt). This step is often the rate-limiting step in the hydrolysis of strained lactams.[5]

  • Ester Formation: The final product, the methyl ester with a protonated amino group, is formed.

G cluster_mech Acid-Catalyzed Ring Opening Mechanism Lactam Protonated Lactam (Activated Carbonyl) Tetrahedral Tetrahedral Intermediate Lactam->Tetrahedral Nucleophilic Attack Methanol Methanol (Nucleophile) Methanol->Tetrahedral Product Ring-Opened Product (Ammonium Salt Ester) Tetrahedral->Product C-N Bond Cleavage (Ring Opening)

Caption: Mechanism of the acid-catalyzed opening of the Vince lactam ring.

Detailed Experimental Protocol

The following protocol is adapted from patent literature and describes the synthesis of the L-tartrate salt of the title compound.[4]

Materials:

  • (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)

  • Methanol

  • Thionyl chloride (SOCl₂)

  • L-tartaric acid

  • Triethylamine

  • Water

Procedure:

  • Ring Opening and Esterification: Dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (100.0g, 0.916 mol) in methanol (150g). While maintaining the temperature between 60-70°C, add thionyl chloride (65.4g) dropwise. After the addition is complete, reflux the mixture for 30 minutes.

  • Resolution and Salt Formation: Cool the reaction mixture to 20-25°C. To this solution, add L-tartaric acid (84g) and water (65.0g).

  • Selective Precipitation: While controlling the temperature at 35-40°C, add triethylamine (62.2g). Stir for 10-15 minutes. Seed the solution with a small amount of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylate methyl ester L-tartrate crystals to induce precipitation.

  • Crystallization and Isolation: Cool the mixture to 22-25°C and filter the resulting solid. Wash the filter cake with cold methanol.

  • Drying: Dry the collected solid under reduced pressure at 40°C to yield (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylate methyl ester L-tartrate. (Reported Yield: 122.5g, 91.8%).[4]

Application in Drug Development: The Synthesis of Peramivir

The paramount importance of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate lies in its role as a cornerstone for the synthesis of Peramivir. Peramivir is a potent neuraminidase inhibitor, which functions by preventing the release of new viral particles from infected cells, thus halting the spread of the influenza virus.[6]

The synthesis of Peramivir from our title intermediate involves several key transformations that build upon the chiral scaffold.

G A (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate B Guanidinylation (e.g., with tert-butyl (1H-pyrazol-1-yl)methylenedicarbamate) A->B Step 1 C Guanidinylated Intermediate B->C D Epoxidation of Alkene C->D Step 2 E Epoxide Intermediate D->E F Regioselective Epoxide Opening (Addition of side chain) E->F Step 3 G Peramivir Precursor F->G H Hydrolysis/Deprotection G->H Step 4 I Peramivir (Final Drug Substance) H->I

Caption: Synthetic pathway from the title compound to the antiviral drug Peramivir.

The synthesis leverages the existing stereocenters to control the stereochemistry of the subsequent transformations, including the introduction of the guanidinyl group and the complex side chain, which are crucial for binding to the active site of the neuraminidase enzyme.[2][6]

Safety and Handling

The hydrochloride salt of the related compound, methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate, is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate is a testament to the power of chiral building blocks in modern drug discovery and development. Its efficient synthesis from the Vince lactam, coupled with its strategic functionalization, provides a reliable and scalable route to complex antiviral agents like Peramivir. This guide has illuminated the key aspects of its synthesis, mechanism, and application, providing a solid foundation for researchers working in the field of medicinal and process chemistry. A thorough understanding of this intermediate is essential for the continued development of novel therapeutics that rely on the versatile cyclopentane core.

References

  • Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Accounts of Chemical Research, 48(2), 254-263.
  • Manhas, M. S., & Bose, A. K. (1969). The acid-mediated ring opening reactions of α-aryl-lactams.
  • Google Patents. (n.d.). EP2464623A1 - The ring opening of lactones and lactams.
  • Google Patents. (n.d.). CN102633686A - Preparation method of peramivir.
  • Page, M. I., & Laws, A. P. (1998). The Mechanisms of Catalysis by Metallo β-Lactamases.
  • New Drug Approvals. (2013, April 10). Peramivir, a Flu Treatment. Retrieved February 15, 2026, from [Link]

  • Shetty, A. K., & Peek, L. A. (2012). Peramivir for the treatment of influenza. Expert Review of Anti-infective Therapy, 10(2), 123–143.

Sources

Exploratory

Stereochemical Control and Functionalization of 4-Aminocyclopent-2-enecarboxylate Scaffolds

Executive Summary The 4-aminocyclopent-2-enecarboxylate scaffold represents a privileged chiral motif in medicinal chemistry, serving as the structural core for neuraminidase inhibitors (e.g., Peramivir) and carbocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminocyclopent-2-enecarboxylate scaffold represents a privileged chiral motif in medicinal chemistry, serving as the structural core for neuraminidase inhibitors (e.g., Peramivir) and carbocyclic nucleosides (e.g., Abacavir). Its utility stems from the rigid cyclopentene ring, which restricts conformational freedom, thereby enhancing receptor binding affinity compared to flexible acyclic analogs.

This technical guide addresses the primary challenge in working with this scaffold: stereochemical integrity . The coexistence of two chiral centers (C1 and C4) and a reactive olefinic bond necessitates precise synthetic control to distinguish between cis (syn) and trans (anti) diastereomers, as well as their respective enantiomers.

Structural Paradigm & Conformational Analysis

Stereochemical Nomenclature

The molecule possesses two stereogenic centers at positions 1 (carboxylate attachment) and 4 (amine attachment). This results in four possible stereoisomers:

  • Cis-isomers: (1S,4R) and (1R,4S).[1] These are often the bioactive targets (e.g., the (1S,4R) configuration is critical for Peramivir precursors).

  • Trans-isomers: (1S,4S) and (1R,4R).

Conformational Pucker

Unlike cyclohexane chairs, the cyclopentene ring adopts an envelope conformation . The planarity of the double bond (C2=C3) forces C5 out of the plane.

  • Pseudo-axial vs. Pseudo-equatorial: Substituents at C1 and C4 adopt pseudo-axial or pseudo-equatorial orientations to minimize 1,3-allylic strain (A(1,3)) and torsional strain.

  • Impact on Reactivity: In the cis-isomer, 1,4-diaxial-like interactions are avoided by the envelope pucker, often placing the bulky carboxylate in a pseudo-equatorial position. This conformation dictates the facial selectivity of subsequent functionalizations (e.g., epoxidation or dihydroxylation of the C2=C3 double bond).

Stereochemistry cluster_cis Cis-Diastereomers (Syn) cluster_trans Trans-Diastereomers (Anti) Cis1 (1S,4R)-isomer (Bioactive Core) Cis2 (1R,4S)-isomer Cis1->Cis2 Enantiomers Trans1 (1S,4S)-isomer Cis1->Trans1 Diastereomers (Epimerization at C1/C4) Trans2 (1R,4R)-isomer Cis2->Trans2 Diastereomers Trans1->Trans2 Enantiomers

Figure 1: Stereochemical relationships between the four isomers of 4-aminocyclopent-2-enecarboxylate. The (1S,4R) isomer is the primary target for influenza neuraminidase inhibitors.

Synthetic Strategies

To access the (1S,4R) scaffold with high enantiomeric excess (ee), two primary methodologies are dominant: the Vince Lactam Ring-Opening (scalable, industrial) and Pd-Catalyzed Desymmetrization (versatile, academic).

Protocol A: The Vince Lactam Ring-Opening (Scalable)

This route utilizes (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), a commercially available chiral building block produced via enzymatic resolution.

Mechanism: The bicyclic lactam is strained. Acid-catalyzed alcoholysis cleaves the amide bond. The bridgehead nitrogen becomes the C4-amine, and the carbonyl becomes the C1-carboxylate.

  • Stereocontrol: The reaction is stereospecific. The cis-relationship of the bridgehead carbons in the lactam is conserved, yielding exclusively the cis-amino ester.

Step-by-Step Methodology:

  • Reagents: (1R,4S)-Vince lactam (1.0 equiv), Thionyl chloride (SOCl₂, 1.2 equiv), Methanol (solvent/reactant).

  • Activation: Cool methanol to 0°C. Add SOCl₂ dropwise to generate anhydrous HCl in situ. Caution: Exothermic.

  • Addition: Add Vince lactam portion-wise.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. The ring tension drives the opening.

  • Workup: Concentrate in vacuo to remove excess MeOH and HCl. The product crystallizes as the hydrochloride salt: (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate HCl.

  • Validation: Check optical rotation

    
     and melting point.
    

VinceLactam Lactam (1R,4S)-Vince Lactam (Bicyclic Precursor) Activation Acid Activation (MeOH / SOCl2) Lactam->Activation Dissolution Transition Nu- Attack & Ring Opening (Strain Release) Activation->Transition Protonation Product (1S,4R)-Amino Ester HCl (Cis-Retention) Transition->Product Methanolysis

Figure 2: The industrial route converting Vince Lactam to the target amino-ester via strain-release methanolysis.

Protocol B: Pd-Catalyzed Asymmetric Allylic Amination (Precision)

For cases where the Vince lactam is not the starting point, or non-natural isomers are required, Pd(0)-catalyzed desymmetrization of meso-diesters is the gold standard.

Mechanism: A Pd(0) complex with a chiral ligand (e.g., Trost ligand or Ferrocenyl P,N-ligand) ionizes a meso-1,4-diacetoxycyclopent-2-ene to form a meso-


-allyl palladium intermediate. Nucleophilic attack by an amine (or azide) occurs preferentially at one enantiotopic terminus, governed by the chiral ligand.

Key Parameters:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand:

    
    -Trost Ligand (DACH-phenyl) for high ee.
    
  • Nucleophile: Phthalimide or Sodium Azide (NaN₃) are often used as ammonia surrogates to prevent polyalkylation.

Analytical Validation

Trustworthiness in stereochemical synthesis requires rigorous validation. Do not rely solely on optical rotation, which can be unreliable if impurities are present.

NMR Spectroscopy (1H NOE)

Distinguishing cis from trans diastereomers is definitive using Nuclear Overhauser Effect (NOE) experiments.

  • Cis-isomer: Strong NOE correlation between H1 and H4 protons (due to syn-facial proximity).

  • Trans-isomer: Weak or absent NOE between H1 and H4.

  • Coupling Constants: The vicinal coupling constants (

    
    ) between the olefinic protons and the methine protons (H1/H4) often differ, but NOE is more diagnostic.
    
Chiral HPLC[2]
  • Column: Chiralpak IA or IC (Amylose-based).

  • Mobile Phase: Hexane/IPA/Diethylamine (e.g., 90:10:0.1).

  • Derivatization: If the amino ester lacks a UV chromophore, derivatize with Benzoyl chloride (BzCl) or Cbz-Cl prior to injection to enhance detection at 254 nm.

Applications in Drug Development

Peramivir Synthesis

The (1S,4R)-4-aminocyclopent-2-enecarboxylate is the direct scaffold for Peramivir (BCX-1812).

  • Guanidinylation: The C4-amine is converted to a guanidine group.

  • Side Chain Introduction: The C1-carboxylate is modified (often via Curtius rearrangement or amide coupling) to introduce the hydrophobic side chains required for the neuraminidase active site.

  • Stereochemistry's Role: The specific cis-geometry ensures the guanidine and carboxylate groups align perfectly with the arginine triad and the hydrophobic pocket of the influenza neuraminidase enzyme.

Foldamers and Beta-Peptides

This scaffold acts as a constrained


-amino acid. When polymerized, the rigid cyclopentene ring forces the peptide backbone into stable secondary structures (helices or sheets) unavailable to flexible acyclic 

-peptides. These "foldamers" are investigated for proteolytic stability and inhibition of protein-protein interactions.

References

  • Enzymatic Resolution of Aminocyclopentenols. Mulvihill, M. J., Gage, J. L., & Miller, M. J. (2016). The Journal of Organic Chemistry. Link[2]

  • Pd-catalyzed asymmetric allylic amination using easily accessible metallocenyl P,N-ligands. Organic & Biomolecular Chemistry. Link

  • Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. Patent CN111484418A. Link

  • Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity. Chand, P., et al. (2001).[3] Journal of Medicinal Chemistry. Link

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron. Link

Sources

Foundational

(1R,4S)-isomer of Peramivir intermediate synthesis

An In-Depth Technical Guide to the Synthesis of the (1R,4S)-Isomer of the Peramivir Intermediate Abstract Peramivir is a potent antiviral agent recognized for its efficacy against influenza A and B viruses through the in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of the (1R,4S)-Isomer of the Peramivir Intermediate

Abstract

Peramivir is a potent antiviral agent recognized for its efficacy against influenza A and B viruses through the inhibition of the neuraminidase enzyme.[1][2] The therapeutic activity of Peramivir is critically dependent on the precise stereochemistry of its polysubstituted cyclopentane core. Specifically, the (1S,2S,3R,4R) configuration of the final active pharmaceutical ingredient (API) necessitates a synthetic pathway that can meticulously control multiple chiral centers. A pivotal precursor in this synthesis is the (1R,4S)-isomer of a functionalized cyclopentene derivative, which serves as the foundational scaffold for introducing the remaining stereocenters and functional groups. This guide provides a comprehensive technical overview of the core synthetic strategies employed to construct this vital intermediate, intended for researchers, chemists, and professionals in the field of drug development. We will explore methodologies ranging from chiral pool synthesis and diastereoselective cycloadditions to enzymatic resolutions, explaining the causal logic behind experimental choices and providing detailed protocols for key transformations.

Introduction: The Strategic Importance of the (1R,4S)-Cyclopentene Intermediate

The efficacy of neuraminidase inhibitors like Peramivir is derived from their ability to mimic the transition state of sialic acid cleavage, thereby blocking viral propagation.[1][2] This mimicry is achieved through a precise three-dimensional arrangement of substituents—carboxylate, guanidino, acetamido, and an alkyl side chain—on a central carbocyclic ring.[3][4] The cyclopentane ring of Peramivir provides the rigid scaffold necessary to orient these functional groups for optimal interaction within the four binding pockets of the neuraminidase active site.[3]

The synthesis of Peramivir, with its five chiral centers, presents a significant stereochemical challenge. A convergent and efficient synthesis hinges on the early establishment of key stereocenters in a versatile intermediate. The methyl (1R,4S)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate is one such cornerstone intermediate. Its C1 and C4 stereocenters serve as the anchor points for the stereocontrolled introduction of the remaining substituents. This guide focuses on the principal methodologies developed to access this enantiomerically pure building block.

Core Synthetic Strategies for the Chiral Cyclopentane Scaffold

The construction of the (1R,4S)-cyclopentene intermediate is primarily achieved through three distinct, yet sometimes complementary, strategic approaches. The choice of strategy is often dictated by factors such as the availability of starting materials, scalability, cost, and the desired level of stereochemical purity.

Strategy 1: Chiral Pool Synthesis via Enzymatic Resolution

This strategy leverages a readily available racemic starting material and employs a biocatalyst to selectively isolate the desired enantiomer. The most common precursor for this approach is the racemic bicyclic lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the "Vince lactam."

The core principle is a kinetic resolution wherein an enzyme stereospecifically catalyzes a reaction on only one of the two enantiomers in the racemic mixture.[5] For instance, certain lactamases or lipases can selectively hydrolyze the (+)-enantiomer of the Vince lactam, leaving the desired (-)-enantiomer unreacted and thus allowing for its separation and purification.[5][6] This approach is highly valued for its exceptional enantioselectivity, often yielding products with >99% enantiomeric excess (ee), and for its operation under mild, environmentally benign conditions.[5]

The resulting enantiopure lactam is then elaborated through a series of chemical transformations, including ring-opening, protection of the resulting amine (e.g., as a Boc-carbamate), and esterification of the carboxylic acid, to yield the target (1R,4S)-intermediate.[6]

  • Objective: To resolve a racemic mixture of Vince lactam to obtain the enantiopure precursor for the (1R,4S)-intermediate.

  • Materials: (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, immobilized Lipase B from Candida antarctica (CAL-B), phosphate buffer (pH 7.2), organic solvent (e.g., toluene), ethyl acetate, brine.

  • Procedure:

    • Suspend the racemic Vince lactam in a biphasic system of phosphate buffer and toluene.

    • Add immobilized CAL-B to the mixture (typically 5-10% by weight of the substrate).

    • Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C) to facilitate the enzymatic reaction.

    • Monitor the reaction progress by chiral HPLC or GC to track the conversion of one enantiomer. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining substrate.

    • Upon reaching the target conversion, filter the mixture to recover the immobilized enzyme, which can often be reused.

    • Separate the aqueous and organic layers. The unreacted lactam enantiomer remains in the organic layer, while the hydrolyzed product is in the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched lactam.

    • Verify the enantiomeric excess using chiral chromatography.

Strategy 2: Asymmetric [3+2] Cycloaddition

A highly elegant and stereoselective approach involves the [3+2] cycloaddition of a nitrile oxide with the enantiopure methyl (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate.[3][4] This strategy builds the complexity of the side chain directly onto the pre-formed chiral cyclopentene core. The stereochemistry of the cycloaddition is directed by the existing chiral centers on the cyclopentene ring, leading to the formation of the desired stereoisomer with high diastereoselectivity.

The key dienophile is the (1R,4S)-cyclopentene intermediate itself, obtained via methods like enzymatic resolution. The nitrile oxide, such as 2-ethylbutyronitrile oxide, is generated in situ from the corresponding aldoxime. The cycloaddition proceeds to form an isoxazoline ring fused to the cyclopentane scaffold. Subsequent reductive cleavage of the N-O bond in the isoxazoline ring unmasks a β-hydroxy ketone, which can then be further manipulated to install the final side chain. This method is powerful because it constructs a new C-C bond and sets two new stereocenters in a single, highly controlled step.[3][4]

G cluster_0 Core Intermediate Synthesis cluster_1 Side Chain Installation RacemicLactam Racemic Vince Lactam EnantiopureLactam (-)-Vince Lactam RacemicLactam->EnantiopureLactam Enzymatic Resolution Intermediate (1R,4S)-Cyclopentene Intermediate EnantiopureLactam->Intermediate Ring Opening & Protection Cycloadduct Isoxazoline Cycloadduct Intermediate->Cycloadduct [3+2] Cycloaddition with Nitrile Oxide Aldoxime 2-Ethylbutyl Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation NitrileOxide->Cycloadduct FinalIntermediate Advanced Peramivir Intermediate Cycloadduct->FinalIntermediate Reductive Ring Opening G cluster_0 Reaction R-NH2 R-NH₂ (Amine Intermediate) Product R-NH-C(=NBoc)-NHBoc (Protected Guanidine) R-NH2->Product Nucleophilic Attack GuanReagent Tf|N=C(NHBoc)₂ GuanReagent->Product

Caption: Simplified guanidinylation of the amine intermediate.

Comparative Analysis of Synthetic Strategies

StrategyKey ReactionStarting MaterialStereocontrol MethodAdvantagesDisadvantages
Enzymatic Resolution Kinetic ResolutionRacemic Vince LactamBiocatalysis (Enzyme)High enantioselectivity (>99% ee), mild conditions, green chemistry. [5]Limited to 50% theoretical yield for the desired enantiomer, requires screening for optimal enzyme.
Asymmetric Cycloaddition [3+2] Nitrile Oxide CycloadditionEnantiopure CyclopenteneSubstrate-directed diastereoselectivityHigh diastereoselectivity, convergent, builds complexity quickly. [3][4]Requires a pre-existing chiral intermediate, in situ generation of reactive species.
Diastereoselective Synthesis Diels-Alder / Ring ContractionAchiral PrecursorsChiral auxiliaries or catalystsCan generate chirality from achiral sources, well-established reaction class. [7][8]Can involve more steps (e.g., ring contraction), catalyst cost may be high.

Conclusion

The synthesis of the (1R,4S)-isomer of the Peramivir intermediate is a testament to the power and precision of modern asymmetric synthesis. The strategies outlined in this guide—enzymatic resolution, substrate-controlled cycloadditions, and catalytic asymmetric reactions—each provide a viable pathway to this crucial building block. The selection of a specific route in a research or industrial setting will depend on a careful evaluation of efficiency, scalability, cost, and stereochemical purity requirements. As the demand for effective antiviral therapeutics continues, the development of even more streamlined and robust syntheses for key intermediates like the Peramivir core will remain an area of significant scientific interest.

References

  • Title: Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity. Source: Google Patents, US6525182B1.
  • Title: Synthesis and Anti-HIV Activity of Guanidinoglycosides. Source: ACS Publications. URL: [Link]

  • Title: Improved synthesis of peramivir. Source: ResearchGate. URL: [Link]

  • Title: Biocatalytic routes to anti-viral agents and their synthetic intermediates. Source: RSC Publishing. URL: [Link]

  • Title: Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity. Source: PubMed. URL: [Link]

  • Title: Guanidine modifications enhance the anti-herpes simplex virus activity of (E,E)‐4,6‐bis(styryl)‐pyrimidine derivatives in vitro and in vivo. Source: PMC. URL: [Link]

  • Title: A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Source: PubMed. URL: [Link]

  • Title: Guanidinylation reagents. Source: Google Patents, US6072075A.
  • Title: A novel process for the preparation of peramivir and intermediates thereof. Source: Google Patents, WO2012145932A1.
  • Title: Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Source: ResearchGate. URL: [Link]

  • Title: Diels–Alder reaction. Source: Wikipedia. URL: [Link]

  • Title: Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Source: MDPI. URL: [Link]

  • Title: The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Source: PMC. URL: [Link]

  • Title: Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Source: PMC. URL: [Link]

  • Title: A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir. Source: Google Patents, CN100432047C.
  • Title: Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers. Source: ResearchGate. URL: [Link]

  • Title: Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Source: MDPI. URL: [Link]

  • Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Source: ResearchGate. URL: [Link]

  • Title: Peramivir. Source: Wikipedia. URL: [Link]

  • Title: Process for preparing zanamivir and intermediates for use in the process. Source: Google Patents, EP2476675A1.
  • Title: Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Source: PMC. URL: [Link]

  • Title: Next-Generation Strategies in Flow Synthesis of Antiviral Compounds: “From Bench to Industry”. Source: ACS Publications. URL: [Link]

  • Title: Diels‐Alder reaction‐mediated Tamiflu synthesis. Source: ResearchGate. URL: [Link]

  • Title: An enantioselective Diels–Alder reaction of 1,2-dihydropyridines with α-acyloxyacroleins catalyzed by a chiral primary ammonium salt. Source: Chemical Communications (RSC Publishing). URL: [Link]

Sources

Exploratory

Technical Monograph: Identity, Nomenclature, and Synthetic Utility of (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate

The following technical guide details the nomenclature, identity, and synthetic utility of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate , a critical chiral intermediate in the synthesis of carbocyclic nucleosides and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, identity, and synthetic utility of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate , a critical chiral intermediate in the synthesis of carbocyclic nucleosides and neuraminidase inhibitors.

Executive Summary

(1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate is a chiral, unsaturated amino ester derived from the stereoselective ring-opening of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). It serves as a versatile scaffold in medicinal chemistry, particularly for the ent-series of antiviral agents (e.g., ent-Abacavir) and specific stereoisomers of neuraminidase inhibitors like Peramivir.

Critical Distinction: Researchers must distinguish this specific enantiomer (CAS 419563-22-7 ) from its mirror image, the (1S,4R)-isomer (CAS 138923-03-2 ), which is the primary intermediate for the approved drugs Abacavir and Peramivir. The (1R,4S) isomer is frequently utilized in structure-activity relationship (SAR) studies and the synthesis of enantiomeric drug candidates.

Nomenclature & Synonyms

The following table consolidates the chemical identifiers and synonyms used across patent literature, chemical catalogs, and internal process documents.

Table 1: Chemical Identity & Synonyms
CategoryIdentifier / Name
Common Name (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate
CAS Registry No. 419563-22-7 (Free Base)426226-35-9 (Hydrochloride Salt)
IUPAC Name Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate
Stereochemical Descriptor cis-4-Amino-2-cyclopentene-1-carboxylic acid methyl ester (Note: cis refers to the relative stereochemistry of the 1,4-substituents derived from the cis-fused lactam precursor)
Related Synonyms (1R,4S)-4-Amino-2-cyclopentene-1-carboxylic acid methyl esterMethyl (1R,4S)-4-amino-2-cyclopentenecarboxylateent-Abacavir intermediate amino ester
Molecular Formula C₇H₁₁NO₂ (Free Base) / C₇H₁₂ClNO₂ (HCl Salt)
Molecular Weight 141.17 g/mol (Free Base) / 177.63 g/mol (HCl Salt)
InChI Key SWYRZYIXFKDJEK-RIHPBJNCSA-N (HCl Salt)

Structural Characterization & Stereochemistry

The compound features a cyclopentene ring with a C2-C3 double bond. The amino group at C4 and the methyl ester at C1 are positioned cis to each other, a structural memory retained from the bridgehead carbons of the bicyclic lactam precursor.

Figure 1: Stereochemical Relationship & Synthesis Pathway

The following diagram illustrates the stereochemical correlation between the Vince Lactam precursor and the resulting amino ester enantiomers.

G Lactam_Rac Racemic Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) Resolution Enzymatic Resolution (Hydrolase/Lactamase) Lactam_Rac->Resolution Lactam_Plus (+)-Vince Lactam (1S,4R)-2-azabicyclo[2.2.1]... Resolution->Lactam_Plus Unreacted (Kinetic Resolution) Lactam_Minus (-)-Vince Lactam (1R,4S)-2-azabicyclo[2.2.1]... Resolution->Lactam_Minus Hydrolyzed Product (Separated) Reaction_Acid Acidic Methanolysis (HCl / MeOH) Lactam_Plus->Reaction_Acid Ring Opening Target_1S4R ISOMER: (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate CAS: 138923-03-2 (Used for Abacavir/Peramivir) Lactam_Minus->Target_1S4R Path to Drug Isomer Target_1R4S TARGET: (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate CAS: 419563-22-7 (Used for ent-Abacavir/Peramivir analogs) Reaction_Acid->Target_1R4S Retains cis-relative config Inverts absolute nomenclature?

Caption: Stereoselective synthesis pathway distinguishing the target (1R,4S) enantiomer from the pharmacologically active (1S,4R) isomer used in commercial manufacturing.

Synthetic Protocol

This protocol describes the synthesis of the hydrochloride salt of the title compound. To obtain the specific (1R,4S) enantiomer, one must start with the (+)-Vince Lactam ((1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one) if following standard inversion nomenclature, or the corresponding enantiomer validated by optical rotation.

Note: The procedure below is a general methodology for opening the Vince lactam ring.

Reagents & Materials[3][8][9][10][11][12]
  • Precursor: (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Enantiopurity >99% ee recommended).

  • Solvent: Anhydrous Methanol (MeOH).

  • Reagent: Thionyl Chloride (SOCl₂) or Acetyl Chloride (generating anhydrous HCl in situ).

  • Workup: Diethyl ether or MTBE for precipitation.

Step-by-Step Methodology
  • Activation:

    • Charge a reaction vessel with anhydrous Methanol (10 volumes relative to lactam).

    • Cool the solvent to 0–5°C under nitrogen atmosphere.

    • Slowly add Thionyl Chloride (1.2 equivalents) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to generate anhydrous HCl/MeOH solution.

  • Ring Opening:

    • Add the chiral Vince Lactam (1.0 equivalent) to the acidic solution.

    • Allow the mixture to warm to room temperature (20–25°C).

    • Optimization Point: For high yield, reflux the mixture at 60°C for 3–6 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:10, stain with Ninhydrin) or HPLC. The lactam spot should disappear, and a new polar spot (amine) should appear.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl.

    • The residue is typically a viscous oil or semi-solid.

    • Crystallization: Redissolve the residue in a minimum amount of cold Methanol and add Diethyl Ether or MTBE dropwise to induce precipitation of the hydrochloride salt.

    • Filter the white crystalline solid.

  • Validation:

    • Yield: Typically 85–95%.

    • Optical Rotation: Check specific rotation

      
       to confirm the (1R,4S) configuration against reference standards (Reference value for HCl salt: typically opposite sign to the (1S,4R) isomer which is 
      
      
      
      in MeOH).

Applications in Drug Development

While the (1S,4R) isomer is the direct precursor for Peramivir (neuraminidase inhibitor) and Abacavir (HIV reverse transcriptase inhibitor), the (1R,4S) isomer discussed here is utilized for:

  • Synthesis of ent-Nucleosides: Used to create mirror-image nucleoside analogs to study enzyme stereospecificity and resistance mechanisms.

  • Chiral Standards: Essential for developing chiral HPLC methods to quantify enantiomeric purity in bulk drug manufacturing.

  • Novel Scaffolds: Starting material for "non-natural" carbocyclic sugar analogs in antifungal research.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11412436: (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate. Available at: [Link]

  • Google Patents.Process for the preparation of amino alcohol derivatives (US10385006B2).
Foundational

(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate safety data sheet SDS

Topic: Technical Guide: Safety, Handling, and Stability of (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate Context: Critical Intermediate for Neuraminidase Inhibitors (e.g., Peramivir) Format: Senior Scientist Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Safety, Handling, and Stability of (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate Context: Critical Intermediate for Neuraminidase Inhibitors (e.g., Peramivir) Format: Senior Scientist Technical Whitepaper[1]

Executive Technical Summary

(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate (typically handled as the hydrochloride salt , CAS 138532-96-8 or stereoisomeric equivalents) is a high-value chiral synthon.[1] It serves as the carbocyclic scaffold for Peramivir (Rapivab) , a neuraminidase inhibitor used to treat influenza.

The Safety Paradox: While the molecule is not classified as "Fatal" or "Explosive" (GHS Category 1), its safety profile is governed by its chemical instability and stereochemical fragility . The primary risks are not just immediate toxicity, but the degradation of the alkene moiety (oxidation) and the ester group (hydrolysis), which can generate toxic byproducts and ruin downstream enantiomeric excess (ee).[1]

This guide replaces standard SDS boilerplate with operational protocols designed to preserve the integrity of this chiral intermediate while protecting the operator.

Physicochemical Identity & Properties

The following data represents the Hydrochloride Salt form, which is the standard article of commerce due to the instability of the free amine.

PropertySpecification / DataOperational Note
Chemical Name (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate HClStereochemistry is critical for drug efficacy.[1]
CAS Number 138532-96-8 (Generic/Salt)Verify specific enantiomer CAS with supplier.[1]
Molecular Formula C₇H₁₁NO₂[1][2] · HClFree Base MW: 141.17; Salt MW: 177.63
Physical State Off-white to pale yellow crystalline solidIf dark yellow/brown, oxidation has occurred.[1]
Melting Point 190°C – 195°C (Decomposes)Sharp MP indicates high purity; broad range indicates hydrolysis.[1]
Solubility Soluble in Water, Methanol, DMSOAvoid protic solvents for long-term storage (transesterification risk).[1]
pKa (Conj. Acid) ~9.5 (Amine)The free base is a strong nucleophile.[1]

Hazard Architecture (GHS & Mechanistic Toxicology)

Standard SDSs list hazards; we analyze the mechanism of injury to inform better PPE choices.

GHS Classification[1][3][4][5][6]
  • Skin Irritation (Category 2): H315[1][3]

  • Eye Irritation (Category 2A): H319[1][3]

  • STOT-SE (Respiratory Irritation) (Category 3): H335[1][3]

Mechanistic Insight (The "Why")
  • Causticity of the Amine: Upon contact with mucosal membranes (eyes/lungs), the salt can dissociate.[1] The free amine moiety (generated by physiological pH) is basic and lipophilic, penetrating cell membranes and causing cellular edema (irritation).[1]

  • Alkylating Potential: The

    
    -unsaturated system (cyclopentene ring) combined with the ester makes this molecule a potential Michael Acceptor  under certain metabolic conditions.[1] This suggests a theoretical risk of skin sensitization, though not formally classified as a sensitizer yet.
    
  • Hydrolysis Risk: Contact with moisture generates Methanol (toxic) and the corresponding amino acid.[1] While the methanol volume is low, it contributes to eye toxicity.[1]

Operational Protocols: Handling & Containment

A. Storage & Stability Protocol
  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. The cyclopentene double bond is susceptible to auto-oxidation (epoxidation) in air.[1]

  • Container: Amber glass (light sensitive) with Teflon-lined caps.[1]

B. Degradation Pathways (Visualization)

Understanding how the molecule breaks down helps in preventing exposure to byproducts.[1]

DegradationPathways cluster_prevention Prevention Strategy Target (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate (Active Intermediate) Hydrolysis Hydrolysis (Moisture/Acid) Target->Hydrolysis H2O exposure Oxidation Oxidation (Air/Light) Target->Oxidation O2 / UV exposure Product1 Amino Acid Derivative + Methanol (Toxic) Hydrolysis->Product1 Product2 Epoxides/N-Oxides (Potential Sensitizers) Oxidation->Product2 Desiccant Desiccated Storage Inert N2/Ar Blanket

Figure 1: Chemical degradation pathways necessitating strict environmental controls.

C. Experimental Workflow: Free Base Generation

Researchers often need the free amine for nucleophilic attacks. The free base is unstable.[1]

  • Suspend the HCl salt in dry CH₂Cl₂ or THF.[1]

  • Cool to 0°C.

  • Add 1.1 eq of organic base (TEA or DIPEA) or wash with cold saturated NaHCO₃.

  • Use Immediately: Do not store the free base. It will polymerize or oxidize.[1]

Emergency Response & Spill Management

Scenario: A 5g bottle of the HCl salt is dropped and shatters in the hood.

Decision Matrix

SpillResponse Start Spill Detected Assess Assess State: Solid or Solution? Start->Assess Solid Solid Powder Assess->Solid Liquid Solution (Solvent?) Assess->Liquid ActionSolid 1. Avoid Dust (Gentle Sweep) 2. Place in HazWaste 3. Wipe with 5% NaHCO3 Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use water (spreads) 3. Ventilate (Solvent risk) Liquid->ActionLiquid PPE REQUIRED PPE: Nitrile Gloves (Double), Safety Goggles, Lab Coat, N95 (if dust) ActionSolid->PPE Check PPE ActionLiquid->PPE Check PPE

Figure 2: Immediate decision logic for containment of spills.

First Aid Specifics:

  • Eye Contact: Flush for 15 minutes .[1][3][4][5] The HCl salt is acidic; immediate dilution is vital to prevent corneal opacity.[1]

  • Skin Contact: Wash with soap and water.[3][6][5] Do not use alcohol (increases skin permeability).[1]

Analytical Validation (Quality Control)

Before using this intermediate in expensive synthesis (e.g., Peramivir steps), validate its integrity.[1]

  • Visual: Must be white/off-white. Brown = Reject.[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

    • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[1] Note: Low pH suppresses amine ionization for better peak shape.

    • Detection: UV 210 nm (Weak chromophore; high concentration required).[1]

  • NMR Check: Look for the "methyl ester" singlet at ~3.7 ppm. If a second peak appears nearby, hydrolysis has occurred.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11412436, (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate.[1] Retrieved from [Link][1]

  • Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and safe influenza neuraminidase inhibitor.[1][7] Journal of Medicinal Chemistry, 43(19), 3482-3486.[1] (Foundational synthesis reference).

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: Methyl 4-aminocyclopent-2-enecarboxylate Hydrochloride.[1] (General SDS for GHS classification grounding).

  • BioCryst Pharmaceuticals. Peramivir (Rapivab) Prescribing Information & Chemistry.[1] (Context for intermediate usage).

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride.[1] (Hazard Codes H315/H319/H335).[1][3]

Sources

Protocols & Analytical Methods

Method

enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one

An Application and Protocol Guide for the Enzymatic Resolution of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one Introduction: The Strategic Importance of Chiral Vince Lactam 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly know...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Enzymatic Resolution of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one

Introduction: The Strategic Importance of Chiral Vince Lactam

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, stands as a cornerstone chiral building block in modern medicinal chemistry.[1] Its rigid bicyclic framework provides a valuable scaffold for synthesizing a class of antiviral drugs known as carbocyclic nucleosides.[1][2] Prominent blockbuster drugs, including Abacavir (for HIV treatment) and Peramivir (for influenza), are derived from the enantiomerically pure forms of this lactam.[1][3] The biological activity of these pharmaceuticals is intrinsically linked to their specific stereochemistry, making the separation of the racemic mixture of Vince Lactam into its constituent enantiomers a critical, non-negotiable step in the drug development pipeline.[4][5]

While classical chemical resolution methods exist, enzymatic kinetic resolution (EKR) has emerged as a superior strategy, offering high selectivity under mild, environmentally benign conditions.[3][6] This application guide provides a detailed exploration of the principles, protocols, and analytical validation for the lipase-catalyzed resolution of racemic Vince Lactam, tailored for researchers and professionals in pharmaceutical development.

Core Principle: The Mechanism of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In an enzymatic approach, the enzyme acts as a highly selective chiral catalyst. For the resolution of Vince Lactam, a hydrolase enzyme—typically a lipase or a specific γ-lactamase—selectively catalyzes the hydrolysis of one enantiomer's amide bond, converting it into the corresponding γ-amino acid.[3][7] The other enantiomer does not fit the enzyme's active site as effectively and remains largely unreacted.

The ideal endpoint for a kinetic resolution is 50% conversion. At this point, the reaction mixture theoretically contains one enantiomer as the hydrolyzed product and the other as the unreacted starting material, both in high enantiomeric excess (e.e.). These two distinct chemical species can then be separated using standard chemical techniques like extraction.

Racemic Racemic (±)-Vince Lactam Enzyme Enzyme (e.g., Lipase CAL-B) Racemic->Enzyme Selective Hydrolysis Separation Separation/Workup (e.g., Extraction) Enzyme->Separation Product1 (1S,4R)-γ-Amino Acid (Product) Separation->Product1 Product2 (1R,4S)-Vince Lactam (Unreacted Substrate) Separation->Product2

Figure 1: Conceptual workflow of the enzymatic kinetic resolution of racemic Vince Lactam.

Key Biocatalyst: Candida antarctica Lipase B (CAL-B)

While various hydrolases can be employed, Candida antarctica Lipase B (CAL-B) is a versatile and robust biocatalyst frequently used for resolving a wide range of chiral compounds, including lactams.[8][9][10] It is commercially available, often in an immobilized form (e.g., Novozym 435), which enhances its stability in organic solvents and allows for easy recovery and reuse.[8][11] In the resolution of Vince Lactam, CAL-B selectively hydrolyzes the (1S,4R)-enantiomer, leaving the desired (1R,4S)-enantiomer as the unreacted substrate.[7]

Application Protocols

Protocol 1: Lipase-Catalyzed Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol details a typical lab-scale kinetic resolution using a commercially available lipase preparation in an organic solvent, which often enhances enantioselectivity.

A. Materials and Equipment

  • Substrate: Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Lipolase or Novozym 435)[7]

  • Solvent: Diisopropyl ether (iPr₂O), HPLC grade

  • Reagent: Deionized water

  • Equipment: Incubator shaker, analytical balance, reaction vials with screw caps, filtration apparatus (e.g., Büchner funnel or syringe filter), rotary evaporator, pH meter.

B. Step-by-Step Methodology

  • Reaction Setup: In a clean, dry vial, dissolve racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (e.g., 109 mg, 1.0 mmol) in diisopropyl ether (10 mL).[7]

  • Addition of Reagents: Add the immobilized lipase (e.g., 300 mg) and deionized water (9.0 µL, 0.50 mmol). The water is essential for the hydrolysis reaction.

  • Incubation: Tightly cap the vial and place it in an incubator shaker set to 60°C and vigorous agitation (e.g., 200-250 rpm).[7]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them via chiral HPLC (see Protocol 2). The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the product. The reaction described is often complete within 2-4 hours.[7]

  • Reaction Termination: Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for potential reuse.

  • Product Separation:

    • Transfer the filtrate to a separatory funnel.

    • The unreacted (1R,4S)-Vince Lactam will remain in the organic phase (diisopropyl ether).

    • The product, (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid, is more polar and can be extracted from the organic phase using an aqueous basic solution (e.g., 5% NaHCO₃) or water.

    • The organic layer can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched (1R,4S)-Vince Lactam.

    • The aqueous layer containing the amino acid can be acidified (e.g., with 1M HCl) and further processed or purified as needed.

G cluster_prep Reaction Preparation cluster_reaction Incubation & Monitoring cluster_workup Workup & Separation A1 Dissolve Racemic Lactam in Diisopropyl Ether A2 Add Immobilized Lipase and Water A1->A2 B1 Incubate at 60°C with Shaking A2->B1 B2 Monitor Conversion via Chiral HPLC B1->B2 Hourly Aliquots C1 Filter to Remove Enzyme B2->C1 Stop at ~50% Conversion C2 Aqueous Extraction C1->C2 C3 Isolate Unreacted Lactam (Organic Phase) C2->C3 C4 Isolate Amino Acid (Aqueous Phase) C2->C4

Figure 2: Step-by-step experimental workflow for the enzymatic resolution protocol.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Accurate determination of the enantiomeric excess of the starting material and product is crucial for validating the success of the resolution. A validated HPLC method is the gold standard for this analysis.[4][12][13]

A. Materials and Equipment

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size) is highly effective for this separation.[4][12]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The typical ratio is 80:20 (v/v).[4][12]

  • Solvents: HPLC-grade n-hexane and isopropanol.

B. Chromatographic Conditions

ParameterConditionSource
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)[4][12][13]
Mobile Phase n-Hexane : Isopropanol (80:20, v/v)[4][12]
Flow Rate 1.0 mL/min[4][12]
Column Temp. 30°C[4]
Detection UV at 254 nm[4]
Injection Vol. 10 µL
Typical Run Time < 10 minutes[4][12][13]

C. Sample Preparation and Analysis

  • Standard Preparation: Prepare a standard solution of the racemic 2-azabicyclo[2.2.1]hept-5-en-3-one in the mobile phase (e.g., 1 mg/mL) to determine the retention times of the two enantiomers. Under these conditions, the (+)-enantiomer typically elutes first.[4]

  • Reaction Sample Preparation: Dilute the aliquots taken from the reaction mixture (from the organic phase) with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

    • Calculate the conversion (c) based on the reduction in the total amount of starting material relative to an internal standard or initial concentration.

Data Interpretation and Performance Metrics

The efficiency of an enzymatic kinetic resolution is not only determined by the enantiomeric excess but also by the enantioselectivity factor (E-value). The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers and is calculated from the conversion (c) and the enantiomeric excess of the product (ee_p) or substrate (ee_s). An E-value greater than 200 is generally considered excellent for preparative applications. The lipase-catalyzed resolution of Vince Lactam frequently achieves E-values well over 500.[7]

Table 1: Influence of Reaction Parameters on Resolution Efficiency

SolventTemperature (°C)Approx. Time (h) for ~50% Conv.ee_s (%)ee_p (%)E-ValueReference
Diisopropyl Ether602>98>99>500[7]
Toluene603>95>99>500[7]
Water601982>99>500[7]
Diisopropyl Ether4010>90>99>500[7]

Note: Data is synthesized from patent literature to illustrate trends. Actual results may vary.[7]

Causality Behind Experimental Choices:

  • Solvent: The use of organic solvents like diisopropyl ether often prevents substrate/product inhibition and can modulate the enzyme's conformation, leading to higher selectivity and faster reaction rates compared to aqueous media.[7]

  • Temperature: Increasing the temperature from 40°C to 60°C significantly accelerates the reaction rate.[7] CAL-B is a thermostable enzyme, but excessively high temperatures can lead to denaturation and loss of activity.

  • Water Stoichiometry: In an organic solvent, the amount of water is critical. A substoichiometric amount relative to the racemic lactam is used to control the hydrolysis and prevent unwanted side reactions.

Conclusion

The enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is a powerful and highly efficient method for producing the enantiopure building blocks essential for the synthesis of vital carbocyclic nucleoside drugs. By employing robust biocatalysts like Candida antarctica Lipase B and optimizing reaction conditions, researchers can achieve excellent enantioselectivity and yield. The protocols and analytical methods detailed in this guide provide a solid foundation for implementing this key enabling technology in both academic research and industrial drug development settings.

References

  • Zhang, Y., Yang, D., Yao, S., Cao, Y., & Song, H. (2009). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 47(9), 808–812. [Link]

  • Oxford Academic. (n.d.). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science. [Link]

  • ResearchGate. (n.d.). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. [Link]

  • Forró, E., & Fülöp, F. (2009). Resolution process.
  • ResearchGate. (n.d.). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. [Link]

  • ProQuest. (n.d.). Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid. [Link]

  • Shen, Y., et al. (2022). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. [Link]

  • ResearchGate. (n.d.). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. [Link]

  • SciELO. (n.d.). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. [Link]

  • National Center for Biotechnology Information. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Chemical Record. [Link]

  • MDPI. (n.d.). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. [Link]

  • National Center for Biotechnology Information. (2024). Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2015). Fast Microwave-Assisted Resolution of (±)-Cyanohydrins Promoted by Lipase from Candida antarctica. Journal of the Brazilian Chemical Society. [Link]

  • Royal Society of Chemistry. (n.d.). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. [Link]

  • SciELO. (n.d.). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. [Link]

Sources

Application

protocol for ring-opening of (1S,4R)-Vince lactam with thionyl chloride

Application Note: High-Yield Solvolytic Ring-Opening of (1S,4R)-Vince Lactam via Thionyl Chloride Activation Executive Summary This application note details the protocol for the stereospecific ring-opening of (1S,4R)-2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Solvolytic Ring-Opening of (1S,4R)-Vince Lactam via Thionyl Chloride Activation

Executive Summary

This application note details the protocol for the stereospecific ring-opening of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) using thionyl chloride (


) in methanol. This transformation is a critical step in the synthesis of carbocyclic nucleoside analogs, including Abacavir and Peramivir. Unlike enzymatic resolutions, this chemical method utilizes the latent strain energy of the bicyclic system to drive the formation of methyl (1S,4R)-4-amino-2-cyclopentene-1-carboxylate hydrochloride. The protocol emphasizes moisture control, exotherm management, and in situ generation of anhydrous HCl to ensure high yield (>90%) and retention of optical purity.

Scientific Context & Mechanism

The Substrate: (1S,4R)-Vince Lactam

Vince lactam is a strained bicyclic amide. The bridgehead carbons (C1 and C4) possess defined stereochemistry. Ring-opening relieves the angle strain inherent in the [2.2.1] system. While aqueous acid hydrolysis is possible, it is slow and requires high temperatures that may degrade the olefin. Thionyl chloride in methanol provides an anhydrous, irreversible driving force via the formation of the imidoyl chloride or activated protonated species, followed by methanolysis.

Mechanistic Pathway

The reaction proceeds through an acid-catalyzed solvolysis. Thionyl chloride reacts with methanol to generate anhydrous HCl and dimethyl sulfite (or


). The HCl protonates the lactam carbonyl, making it susceptible to nucleophilic attack by methanol. The C-N bond cleavage is driven by the release of ring strain, yielding the amino ester hydrochloride salt.

Mechanism Reagents SOCl2 + MeOH Activation In situ Generation: HCl (anhydrous) + SO2/MeOS(O)Cl Reagents->Activation Exothermic Protonation Protonated Lactam (Activated Carbonyl) Activation->Protonation + HCl Lactam (1S,4R)-Vince Lactam Lactam->Protonation Transition Tetrahedral Intermediate (C-N Bond Strain) Protonation->Transition + MeOH (Nucleophilic Attack) Cleavage Ring Opening (Strain Relief) Transition->Cleavage C-N Bond Break Product Methyl (1S,4R)-4-amino-2- cyclopentene-1-carboxylate HCl Cleavage->Product Salt Formation

Figure 1: Mechanistic pathway for the thionyl chloride-mediated methanolysis of Vince lactam.[1]

Experimental Protocol

Materials & Equipment
  • (1S,4R)-Vince Lactam: >99% ee, white crystalline solid.

  • Thionyl Chloride (

    
    ):  Reagent grade, >99%. Freshly distilled recommended if yellow.
    
  • Methanol (MeOH): Anhydrous, <0.05% water content.

  • Reactor: 3-neck round bottom flask equipped with:

    • Mechanical stirrer (Teflon blade).[2]

    • Pressure-equalizing addition funnel.

    • Nitrogen/Argon inlet.

    • Gas scrubber (NaOH trap) for HCl/

      
       off-gassing.
      
  • Temperature Control: Ice/Salt bath (-10°C to 0°C) and Oil bath (reflux).

Step-by-Step Methodology

Step 1: Preparation of Methanolic HCl (The "Activator")

  • Charge the reactor with Methanol (10.0 vol equiv relative to lactam) .

  • Cool the methanol to 0°C under inert atmosphere (

    
    ).
    
  • CRITICAL: Add Thionyl Chloride (1.2 to 1.5 molar equiv) dropwise via the addition funnel.

    • Caution: This step is highly exothermic and releases

      
      /HCl gas. Maintain internal temperature <10°C.
      
    • Rate: Adjust addition rate to control gas evolution.

  • Stir the solution at 0°C for 30 minutes to ensure complete conversion to HCl/Methyl sulfite species.

Step 2: Lactam Addition & Reaction

  • Add solid (1S,4R)-Vince Lactam (1.0 molar equiv) portion-wise to the cold methanolic solution.

    • Note: Solid addition is preferred over solution addition to minimize solvent volume, but a solution in minimal MeOH is acceptable if handling hazardous solids is a concern.

  • Remove the cooling bath and allow the mixture to warm to room temperature (20–25°C) over 1 hour.

  • Heat the reaction mixture to Reflux (65°C) .

  • Stir at reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (SiO2, 10% MeOH/DCM, stain with Ninhydrin or KMnO4). Lactam (

      
      ) should disappear; Product (
      
      
      
      ) will appear as a baseline spot or distinct lower spot depending on pH.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator, 40°C bath) to remove solvent and excess HCl.

    • Observation: The residue will likely be a viscous oil or semi-solid.

  • Chase Step: Re-dissolve residue in minimal MeOH or Toluene and re-concentrate (2x) to remove trapped HCl gas.

  • Crystallization (Optional but Recommended):

    • Dissolve the crude residue in a minimum amount of cold MeOH.

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.

    • Cool to 0°C for 12 hours.

  • Filter the white precipitate (Amino ester HCl salt).

  • Wash with cold Ether/MTBE.

  • Dry under high vacuum at 40°C.

Process Safety & Critical Control Points (CCPs)

Hazard / ParameterRisk LevelMitigation Strategy
Thionyl Chloride HighCorrosive/Toxic. Handle in fume hood. Use NaOH scrubber for off-gassing. Never add water directly.
Exotherm HighDuring

addition to MeOH. Strict T < 10°C control prevents solvent boiling/runaway.
Moisture Sensitivity MediumWater competes with MeOH, leading to the free acid (zwitterion) instead of the ester. Use anhydrous MeOH.
Gas Evolution Medium

and HCl gas generated.[3][4] Ensure open vent line to scrubber; do not seal the system completely.

Characterization & Data Analysis

Expected Yield: 85% – 95% Appearance: White to off-white hygroscopic solid (HCl salt).

Spectroscopic Validation:

  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • The disappearance of the bridgehead protons of the lactam and the appearance of the methyl ester singlet are diagnostic.

    • 
       5.9–6.1 ppm (m, 2H, Olefinic -CH=CH-).
      
    • 
       4.1–4.2 ppm (m, 1H, CH-N).
      
    • 
       3.75 ppm (s, 3H, 
      
      
      
      ).
    • 
       3.5–3.6 ppm (m, 1H, CH-CO).
      
    • 
       2.0–2.6 ppm (m, 2H, Ring 
      
      
      
      ).
  • Specific Rotation (

    
    ): 
    
    • Critical for confirming optical purity is retained.

    • Literature value (HCl salt):

      
       to 
      
      
      
      (c=1, MeOH) for the (1S,4R)-derived ester (check specific enantiomer sign based on exact derivative).

Workflow Diagram

Workflow Start Start: Anhydrous MeOH AddSOCl2 Add SOCl2 (Dropwise) Temp < 10°C (Exotherm Control) Start->AddSOCl2 AddLactam Add (1S,4R)-Vince Lactam (Solid addition) AddSOCl2->AddLactam Form Methanolic HCl Reflux Reflux (65°C) 4-6 Hours AddLactam->Reflux Concentrate Vacuum Concentration Remove solvent/HCl Reflux->Concentrate Reaction Complete Precipitate Crystallization (MeOH / MTBE) Concentrate->Precipitate Filter Filtration & Drying Precipitate->Filter End Final Product: Amino Ester HCl Salt Filter->End

Figure 2: Operational workflow for the ring-opening protocol.

Troubleshooting Guide

  • Problem: Low Yield / Sticky Gum instead of Solid.

    • Cause: Incomplete removal of HCl or presence of water.

    • Solution: Perform the "chase" step with toluene to azeotrope water/HCl. Triturate the gum with cold ether vigorously to induce crystallization.

  • Problem: Presence of Free Acid (Amino Acid) instead of Ester.

    • Cause: Water in Methanol.

    • Solution: Ensure MeOH is anhydrous. If free acid forms, it can be re-esterified by adding more

      
       and refluxing again.
      
  • Problem: Racemization.

    • Cause: Excessive heating or extremely prolonged reaction times.

    • Solution: Adhere strictly to the 4-6 hour reflux window. Check optical rotation.

References

  • Vince, R. , & Hua, M. (1990). "Synthesis of carbocyclic nucleosides via the palladium-catalyzed coupling of a carbocyclic allylic acetate." Journal of Organic Chemistry. Link

  • Singh, K. , et al. (2012). "Scale-up of the synthesis of the HIV integrase inhibitor Dolutegravir." Organic Process Research & Development. (Contextual reference for lactam handling). Link

  • Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate hydrolysis." Bioorganic & Medicinal Chemistry. (Comparison of chemical vs enzymatic opening). Link

  • Organic Syntheses , Coll. Vol. 9, p. 322 (1998).[2] "General handling of Thionyl Chloride/Methanol systems." Link

  • ChemicalBook , (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride Properties. Link

Sources

Method

preparation of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

Executive Summary This application note details the optimized protocol for the preparation of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS: 426226-35-9). This chiral cis-amino ester is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the preparation of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS: 426226-35-9). This chiral cis-amino ester is a critical intermediate in the synthesis of neuraminidase inhibitors, most notably Peramivir (Rapivab®).

The method described utilizes the Vince Lactam ring-opening strategy. Unlike enzymatic resolutions or palladium-catalyzed desymmetrizations, this route leverages the inherent ring strain of the bicyclic lactam to drive a stereospecific solvolysis, ensuring high enantiomeric excess (ee >99%) and scalability.

Key Advantages of This Protocol:

  • Stereocontrol: Complete retention of the cis-relative configuration.

  • Scalability: Avoids high-dilution conditions; suitable for kilogram-scale batches.

  • Atom Economy: Utilizes in situ generation of anhydrous HCl, reducing reagent waste.[1]

Scientific Principles & Retrosynthetic Analysis

Mechanistic Insight

The synthesis relies on the acid-catalyzed nucleophilic acyl substitution of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).

  • Strain Release: The 2-azabicyclo[2.2.1] system possesses significant angle strain (bridgehead constraint). Protonation of the lactam carbonyl activates it toward nucleophilic attack.

  • Solvolysis: Methanol attacks the activated carbonyl. The bicyclic ring cleaves at the amide bond.

  • Stereochemistry: The bridgehead carbons of the lactam become the chiral centers of the cyclopentene ring. Because the C-N and C-C bonds at the bridgeheads are not broken, the cis-relationship between the newly formed ester and the amine is strictly preserved.

Reaction Scheme Visualization

ReactionPathway Lactam (1R,4S)-Vince Lactam (Bicyclic Precursor) Intermediate Protonated Tetrahedral Intermediate Lactam->Intermediate Activation Reagents MeOH + SOCl2 (In situ HCl) Reagents->Intermediate Nucleophilic Attack Product (1R,4S)-Amino Ester HCl (Target) Intermediate->Product Ring Opening (Strain Release)

Figure 1: Mechanistic pathway for the solvolysis of Vince Lactam. The red arrow indicates the irreversible ring-opening step driven by strain release.

Experimental Protocol

Safety Warning: Thionyl chloride (


) reacts violently with water and alcohols, releasing toxic 

and

gases. All operations must be performed in a functioning fume hood with appropriate scrubbing.
Materials & Reagents
ReagentRolePurityEquiv.[2][3]
(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-oneStarting Material>98% ee1.0
Thionyl Chloride (

)
Reagent99%1.2 - 1.5
Methanol (Anhydrous)Solvent/Reactant<0.05%

10-15 Vol
Isopropyl Alcohol (IPA)Crystallization SolventACS GradeN/A
Methyl tert-butyl ether (MTBE)Anti-solventACS GradeN/A
Step-by-Step Methodology

Step 1: Generation of Methanolic HCl (Exothermic Control)

  • Charge anhydrous Methanol (10 volumes relative to lactam mass) into a reactor equipped with a reflux condenser, temperature probe, and off-gas scrubber (NaOH trap).

  • Cool the methanol to -5°C to 0°C .

  • Critical Step: Add Thionyl Chloride (1.2 equiv) dropwise.

    • Rate: Control addition so internal temperature does not exceed 10°C .

    • Observation: Evolution of

      
       gas will occur.[4] Ensure scrubber is active.
      
  • Stir the solution at 0°C for 30 minutes to ensure complete conversion to anhydrous HCl/MeOH.

Step 2: Ring Opening Reaction

  • Add (1R,4S)-Vince Lactam (1.0 equiv) to the reactor in a single portion.

  • Allow the mixture to warm to room temperature (20-25°C) over 30 minutes.

  • Heat the reaction mixture to Reflux (65°C) .

  • Maintain reflux for 3 to 4 hours .

    • PAT Check: Monitor by TLC (MeOH/DCM 1:10) or HPLC.[3] The lactam spot (

      
      ) should disappear; product spot (
      
      
      
      , stains with ninhydrin) appears.

Step 3: Workup and Isolation

  • Cool the reaction mass to <30°C.

  • Concentrate the mixture under reduced pressure (vacuum) at 40°C to remove solvent and excess HCl. Do not distill to dryness (risk of thermal degradation); reduce to a viscous oil (~2 volumes).

  • Solvent Swap: Add Isopropyl Alcohol (5 volumes) and re-concentrate to remove residual methanol.

  • Crystallization:

    • Dissolve the residue in minimal hot IPA (50°C).

    • Slowly add MTBE (or cool slowly) to induce precipitation.

    • Stir at 0-5°C for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid under nitrogen.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Analytical Technology (PAT) & Characterization

To ensure batch consistency, the following parameters must be monitored.

In-Process Control (IPC) Criteria
ParameterMethodSpecificationAction if Failed
Reaction Conversion HPLC (C18, 0.1% TFA)Lactam < 0.5% AreaContinue Reflux
Water Content Karl Fischer (KF)< 0.2% in MeOHAdd excess

(Caution)
Purity (Isolated) HPLC> 98.5%Recrystallize (MeOH/MTBE)
Chiral Purity Chiral HPLC> 99% eeCheck Starting Material ee
Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 175–178°C (Decomposes).

  • Specific Rotation:

    
     (c=1, MeOH) (Note: Value depends on specific isomer; verify against standard).
    
  • 1H NMR (D2O):

    
     6.15 (m, 1H), 5.95 (m, 1H), 4.20 (m, 1H), 3.75 (s, 3H), 3.60 (m, 1H), 2.60 (m, 1H), 1.95 (m, 1H).
    

Troubleshooting & Optimization

Issue: Low Yield (<70%)

  • Cause: Hydrolysis of the ester back to the acid due to moisture.

  • Solution: Ensure methanol is strictly anhydrous. Use a drying tube. Avoid prolonged exposure of the crude oil to humid air.

Issue: Product Discoloration (Yellow/Brown)

  • Cause: Thermal degradation during concentration.

  • Solution: Keep bath temperature <45°C during vacuum distillation. Ensure complete removal of

    
     before crystallization.
    

Issue: Racemization

  • Cause: Harsh acidic conditions at high temperature for extended periods.

  • Solution: Strictly limit reflux time to 4 hours. Do not exceed 65°C.

Workflow Visualization

ProcessFlow Start Start: Reactor Setup SolventPrep Step 1: MeOH + SOCl2 (Temp < 10°C) Start->SolventPrep Reaction Step 2: Add Lactam Reflux 3-4h (65°C) SolventPrep->Reaction Exothermic Distillation Step 3: Vacuum Distillation (Remove MeOH/HCl) Reaction->Distillation IPC: <0.5% SM Crystallization Step 4: Crystallization (IPA/MTBE System) Distillation->Crystallization Solvent Swap Filtration Step 5: Filtration & Drying Crystallization->Filtration QC Quality Control (HPLC, NMR) Filtration->QC

Figure 2: Operational workflow for the synthesis of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate HCl.

References

  • Preparation of Peramivir and Intermediates. Source: Patent WO2012145932A1.[5] URL:

  • Safety Data Sheet: Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. Source: PubChem Laboratory Chemical Safety Summary (LCSS). URL:[Link]

  • Vince Lactam: A Versatile Synthon. Source: Singh, R. et al. "Vince Lactam: A Versatile Intermediate for Drug Synthesis." Chemical Reviews. URL:[Link]

  • Thionyl Chloride/Methanol Reaction Mechanics. Source: Master Organic Chemistry. URL:[Link]

Sources

Application

Application Note: High-Fidelity Boc-Protection of (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate

Strategic Context & Application The target molecule, (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate , is a high-value chiral synthon in the synthesis of neuraminidase inhibitors, most notably Peramivir (BCX-1812) . It...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Application

The target molecule, (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate , is a high-value chiral synthon in the synthesis of neuraminidase inhibitors, most notably Peramivir (BCX-1812) . It is typically derived from the acid-catalyzed methanolysis of (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).

The protection of the secondary amine with a tert-butoxycarbonyl (Boc) group is a critical checkpoint. This step serves two purposes:

  • Chemoselectivity: It masks the nucleophilic amine during subsequent functionalization of the double bond (e.g., 1,3-dipolar cycloaddition or iodolactonization).

  • Purification: It alters the polarity of the amino-ester (often an oil or hygroscopic salt), facilitating isolation and crystallization.

This guide provides a scalable, field-proven protocol for converting the hydrochloride salt of the amine to its Boc-protected derivative with >95% yield and preserved stereochemical integrity.

Reaction Design & Mechanism

The Challenge of the Salt

The starting material is most commonly supplied as the hydrochloride salt . Direct reaction with di-tert-butyl dicarbonate (


) requires careful neutralization.
  • Stoichiometry: At least 2.0 equivalents of base are required: 1.0 eq to neutralize the HCl salt and free the amine, and 1.0 eq (catalytic to stoichiometric) to scavenge protons/maintain basicity during the nucleophilic attack, although the reaction itself produces neutral t-BuOH and

    
    .
    
  • Base Selection: Triethylamine (

    
    ) is preferred over inorganic bases (like NaOH) to prevent hydrolysis of the sensitive methyl ester.
    
Reaction Pathway

The reaction proceeds via the nucleophilic attack of the free amine (1) onto the carbonyl carbon of


 (2), forming a tetrahedral intermediate that collapses to release 

, tert-butanol, and the carbamate product (3).

BocMechanism Start Amine HCl Salt (Starting Material) FreeBase Free Amine (Nucleophile) Start->FreeBase + Et3N (1.0 eq) Inter Tetrahedral Intermediate FreeBase->Inter + Boc2O Boc2O Boc2O (Electrophile) Boc2O->Inter Product N-Boc Protected Product Inter->Product Collapse Byproducts CO2 (Gas) + t-BuOH Inter->Byproducts

Figure 1: Mechanistic pathway for the neutralization and Boc-protection sequence.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
(1R,4S)-Amine HCl Salt 177.631.0Substrate
Di-tert-butyl dicarbonate 218.251.1Protecting Group
Triethylamine (

)
101.192.2Base
Dichloromethane (DCM) -10 volSolvent
DMAP 122.170.05Catalyst (Optional)
Step-by-Step Methodology (10g Scale)

Step 1: Suspension and Neutralization

  • Charge a 250 mL round-bottom flask (RBF) with 10.0 g (56.3 mmol) of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride.

  • Add 100 mL of DCM . The salt will likely remain as a suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Add 17.3 mL (123.8 mmol, 2.2 eq) of Triethylamine dropwise over 15 minutes.

    • Observation: The suspension will clarify as the free amine dissolves.

Step 2: Boc Anhydride Addition

  • Dissolve 13.5 g (61.9 mmol, 1.1 eq) of

    
     in 20 mL DCM .
    
  • Add the

    
     solution to the reaction mixture dropwise at 0°C.
    
    • Caution: Gas evolution (

      
      ) may occur; ensure the system is vented (e.g., via a needle or bubbler).
      
  • (Optional) Add 340 mg (0.05 eq) of DMAP to accelerate the reaction if kinetics are slow.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 3–5 hours .

  • TLC Monitoring: Use 30% EtOAc in Hexanes. Stain with Ninhydrin (SM turns red/purple) and PMA (Product stains dark blue/black).

    • Endpoint: Disappearance of the baseline amine spot.

Step 4: Workup & Purification

  • Quench: Add 50 mL of water to the reaction mixture. Stir for 10 mins.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[2]

  • Acid Wash (Critical): Wash the organic layer with 50 mL of 10% Citric Acid or 0.5 M HCl.

    • Purpose: This removes unreacted amine and excess triethylamine.

  • Base Wash: Wash with 50 mL of Saturated

    
     .
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo (rotary evaporator, <40°C bath).
    
  • Isolation: The product typically solidifies upon standing or can be recrystallized from Hexane/EtOAc.

Process Workflow & Visualization

WorkupFlow Rxn Reaction Mixture (DCM, Product, Et3N, Excess Boc2O) Quench Quench with Water Rxn->Quench SepFunnel Phase Separation Quench->SepFunnel AqWaste1 Aqueous Waste (Salts) SepFunnel->AqWaste1 OrgLayer1 Organic Layer (DCM) SepFunnel->OrgLayer1 AcidWash Wash: 10% Citric Acid OrgLayer1->AcidWash AqWaste2 Aqueous Waste (Remove unreacted Amine/Et3N) AcidWash->AqWaste2 OrgLayer2 Organic Layer AcidWash->OrgLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Final Final Product (White Solid/Oil) Dry->Final

Figure 2: Downstream processing workflow ensuring removal of amine and base impurities.[3][4]

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: White to off-white solid or viscous colorless oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       5.8–5.9 (m, 1H, Vinyl), 5.7–5.8 (m, 1H, Vinyl).
      
    • 
       4.8 (br s, 1H, NH).
      
    • 
       4.4 (m, 1H, H-4).
      
    • 
       3.7 (s, 3H, 
      
      
      
      ).
    • 
       3.4 (m, 1H, H-1).
      
    • 
       1.45 (s, 9H, Boc 
      
      
      
      -Butyl).
  • Mass Spectrometry (ESI):

    
     = 264.1.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure full 2.2 eq of

is added. Check pH of reaction (should be >8).
Oil instead of Solid Residual solvent or impurities.Triturate with cold Hexanes or Pentane to induce crystallization.
Ester Hydrolysis Base too strong or water present too long.Avoid NaOH/KOH. Use

. Minimize time in aqueous workup.
Excess Boc2O Stoichiometry too high.Add a scavenger amine (e.g., N,N-dimethylethylenediamine) before workup, which renders the Boc-byproduct acid-soluble.

References

  • Synthesis of Peramivir: Babu, Y. S., et al. "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry 43.19 (2000): 3482-3486. Link

  • Vince Lactam Utility: Singh, R., et al. "Vince Lactam: A Versatile Synthon for the Synthesis of Carbocyclic Nucleosides and Other Bioactive Molecules." Chemical Reviews. Link

  • Boc Protection Protocols: Greene, T. W., & Wuts, P. G. M.[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] Link

  • Process Scale-up: "Development of a Scalable Synthesis for Peramivir." Organic Process Research & Development. Link

Sources

Technical Notes & Optimization

Troubleshooting

removing (1R,4S)-isomer impurity from Peramivir synthesis

A Guide for Researchers and Drug Development Professionals on the Removal of the (1R,4S)-Isomer Impurity This guide provides in-depth technical assistance for scientists encountering challenges with the (1R,4S)-diastereo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals on the Removal of the (1R,4S)-Isomer Impurity

This guide provides in-depth technical assistance for scientists encountering challenges with the (1R,4S)-diastereomeric impurity during the synthesis of Peramivir. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying principles and troubleshooting logic to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What is the (1R,4S)-isomer of Peramivir and why is it a problem?

Peramivir, an antiviral drug, has a specific three-dimensional structure defined by four stereocenters. The active pharmaceutical ingredient (API) is the (1S,2S,3R,4R)-isomer. The (1R,4S)-isomer is a diastereomer, meaning it has a different spatial arrangement of atoms at some, but not all, of its chiral centers. The presence of this isomer is critical to control for two main reasons:

  • Pharmacological Activity: The biological activity of a drug is highly dependent on its specific 3D shape, which dictates how it binds to its target—in this case, the neuraminidase enzyme. The (1R,4S)-isomer may have significantly lower efficacy or could potentially have a different pharmacological or toxicological profile.

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent requirements for the purity of pharmaceutical compounds. All stereoisomers must be identified, quantified, and controlled within strict limits, as outlined in guidelines such as the ICH Q6A.

Below is a diagram illustrating the structural difference between the desired Peramivir isomer and the impurity.

G cluster_peramivir Peramivir (1S,2S,3R,4R) - API cluster_impurity (1R,4S)-Isomer - Impurity cluster_key Key Stereocenters peramivir_img key_text Note the inverted stereochemistry at the C1 (guanidino) and C4 (carboxylate) positions. impurity_img

Caption: Chemical structures of Peramivir and its (1R,4S)-isomer impurity.

Q2: At what stage of Peramivir synthesis does the (1R,4S)-isomer typically form?

The formation of the (1R,4S)-isomer is often linked to the guanidinylation step of a key intermediate, typically a protected cyclopentane amine. The stereochemical outcome of this reaction can be sensitive to reaction conditions. For instance, in syntheses starting from (-)-quinic acid or D-mannose, the core stereochemistry is set early. However, the introduction of the guanidino group can proceed with incomplete diastereoselectivity, leading to the formation of the unwanted (1R,4S)-isomer alongside the desired product. The choice of guanidinylating agent and reaction conditions (solvent, temperature, base) is therefore critical in minimizing the formation of this impurity from the outset.

Q3: What are the primary methods for removing the (1R,4S)-isomer?

Since the (1R,4S)-isomer is a diastereomer of Peramivir, they have different physical properties (e.g., solubility, melting point, chromatographic retention). This allows for separation using standard laboratory techniques. The two most effective and commonly cited methods are:

  • Diastereomeric Salt Crystallization: This is a classical resolution technique. By reacting the mixture of diastereomers with a chiral acid or base, new diastereomeric salts are formed which have significantly different solubilities, allowing one to be selectively crystallized.

  • Chromatography: Both standard silica gel chromatography and more specialized techniques like preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) can be used to separate the isomers based on their differential interaction with the stationary phase.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification process.

Problem: My initial crystallization attempt failed to improve the diastereomeric ratio (d.r.).

Possible Causes & Solutions:

  • Incorrect Solvent System: The solubility difference between the diastereomeric salts is highly dependent on the solvent. A single solvent may not be sufficient.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) and solvent mixtures.

      • Introduce an Anti-Solvent: Find a solvent in which the desired salt is poorly soluble. After dissolving the mixture in a good solvent, slowly add the anti-solvent to induce selective precipitation.

      • Temperature Control: The rate of cooling can dramatically affect the purity of the resulting crystals. Slow, controlled cooling is generally preferred over rapid crashing out of solution to avoid trapping impurities.

  • Inappropriate Chiral Resolving Agent: The choice of the resolving agent is crucial for forming salts with sufficiently different crystal lattice energies.

    • Troubleshooting Steps: If a common resolving agent like tartaric acid or mandelic acid isn't effective, consider screening other commercially available chiral acids or bases.

Problem: I am seeing poor separation or peak co-elution in my HPLC analysis.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The polarity and composition of the mobile phase directly impact retention and selectivity.

    • Troubleshooting Steps:

      • Adjust Modifier Concentration: If using a reversed-phase column (e.g., C18), systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the aqueous phase.

      • Alter pH: The ionization state of Peramivir's acidic (carboxylate) and basic (guanidino) groups affects retention. Adjusting the pH of the aqueous buffer (e.g., with phosphate or acetate buffers) can significantly improve resolution. A pH range of 2.5-4.0 is often a good starting point.

      • Try Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and selectivity for highly polar, ionizable compounds like Peramivir.

  • Incorrect Column Chemistry: A standard C18 column may not provide sufficient selectivity for these closely related diastereomers.

    • Troubleshooting Steps:

      • Consider a Phenyl-Hexyl or Biphenyl Phase: These columns offer different (π-π) interactions that can enhance selectivity between diastereomers.

      • Employ a Chiral Stationary Phase (CSP): For the most challenging separations, a CSP is the gold standard. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are highly effective for separating a wide range of chiral compounds.

The following workflow provides a logical approach to troubleshooting purification issues.

Optimization

Technical Support Center: Chiral Resolution of 4-Aminocyclopent-2-enecarboxylate Esters

This guide serves as a technical support resource for researchers optimizing the chiral resolution of 4-aminocyclopent-2-enecarboxylate esters , a critical synthon for carbocyclic nucleoside antivirals like Abacavir and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing the chiral resolution of 4-aminocyclopent-2-enecarboxylate esters , a critical synthon for carbocyclic nucleoside antivirals like Abacavir and Carbovir .

Status: Operational | Topic: Enantiomeric Resolution & Optimization | Target: (1S, 4R)-Configuration

Diagnostic Phase: Select Your Starting Material

Before proceeding, identify your feedstock. The resolution strategy differs fundamentally based on whether you are starting with the Vince Lactam (precursor) or the Racemic Amino Ester directly.

ResolutionWorkflow Start START: Identify Feedstock Lactam Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Start->Lactam Route 1 (Industrial Standard) Ester Racemic Amino Ester (Methyl 4-aminocyclopent-2-enecarboxylate) Start->Ester Route 2 (Direct Resolution) MethodA Method A: Enzymatic Hydrolysis (Savinase/Alcalase) Lactam->MethodA High Selectivity (E > 100) MethodB Method B: Lipase Kinetic Resolution (Candida rugosa / CAL-B) Ester->MethodB If N-Protected MethodC Method C: Classical Chemical Resolution (Di-p-toluoyl-L-tartaric acid) Ester->MethodC If Free Amine Product Target: (1S, 4R)-Amino Ester MethodA->Product (1S, 4R)-Lactam -> Ring Opening MethodB->Product Enantioenriched Ester MethodC->Product Diastereomeric Salt

Figure 1: Decision matrix for selecting the optimal resolution pathway based on starting material.

Method A: Enzymatic Resolution (The "Gold Standard")

Best for: Industrial scalability, high enantiomeric excess (ee > 99%). Mechanism: Enzymatic hydrolysis.[1]

Protocol 1: Resolution of the Precursor (Vince Lactam)

If you have access to the racemic lactam, this is the most efficient route. The enzyme selectively hydrolyzes the (+) enantiomer, leaving the desired (-) enantiomer intact.

  • Enzyme: Savinase 16L (Novozymes) or Alcalase.

  • Substrate: rac-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Reaction Medium: Phosphate buffer (pH 7.0–8.0) / MTBE biphasic system.

Step-by-Step:

  • Preparation: Suspend 50 g of rac-lactam in 500 mL of 50 mM phosphate buffer (pH 7.5).

  • Initiation: Add Savinase 16L (1–2% w/w relative to substrate).

  • Incubation: Stir at 30°C. Monitor pH and maintain at 7.5 using 2M NaOH (pH-stat mode).

  • Termination: Stop when conversion reaches 50–52% (indicated by NaOH consumption).

  • Workup: Extract the unreacted (-)-lactam (the desired (1S, 4R) precursor) with dichloromethane. The hydrolyzed amino acid remains in the aqueous phase.

  • Conversion: Acidic ring-opening of the (-)-lactam in methanol/HCl yields the target (1S, 4R)-amino ester.

Protocol 2: Kinetic Resolution of the N-Protected Ester

If you must resolve the ester directly, the free amine is unstable and prone to polymerization. You must N-protect it (e.g., N-acetyl or N-Boc) before enzymatic treatment.

  • Enzyme: Candida rugosa Lipase (CRL) or Candida antarctica Lipase B (CAL-B).

  • Substrate: rac-N-acetyl-4-aminocyclopent-2-enecarboxylate methyl ester.

  • Solvent: 0.1 M Phosphate buffer (pH 7.0) with 10% Acetone cosolvent.

Key Insight: CRL typically displays preference for the (R)-ester hydrolysis. This leaves the (S)-ester (the desired configuration for Abacavir precursors) unreacted in the organic phase.

Method B: Chemical Resolution (Classical Salt Formation)

Best for: Labs without enzyme access, smaller scales, or polishing partially enriched material. Mechanism: Formation of diastereomeric salts with chiral acids.[2][3][4]

The Resolving Agent: Di-p-toluoyl-L-tartaric Acid (DTTA)

While natural tartaric acid is cheap, it often yields poor crystalline separation for this specific scaffold. The substituted derivative (-)-Di-p-toluoyl-L-tartaric acid is the superior resolving agent for 4-aminocyclopentenyl systems due to enhanced π-π stacking interactions with the alkene.

Protocol:

  • Salt Formation: Dissolve 10 mmol of rac-methyl 4-aminocyclopent-2-enecarboxylate in Methanol (50 mL).

  • Addition: Add 10 mmol of (-)-Di-p-toluoyl-L-tartaric acid dissolved in warm Methanol (50 mL).

  • Crystallization: Heat to reflux for 30 mins, then cool slowly to room temperature over 4 hours. Let stand at 4°C overnight.

  • Filtration: Collect the precipitate. This is usually the (1S, 4R)-amine · DTTA salt (Verify specific rotation).

  • Recrystallization: If ee < 95%, recrystallize from MeOH/Ethanol (9:1).

  • Liberation: Suspend salt in CH2Cl2 and treat with sat. NaHCO3. Separate organic layer to obtain the free chiral amino ester.

Data Summary Table:

ParameterEnzymatic (Savinase)Chemical (DTTA)
Target Lactam (Precursor)Amino Ester
Max Theoretical Yield 50%50%
Typical ee >99%90–95% (requires recrystallization)
Cost Low (Bulk Enzyme)High (Resolving Agent)
Scalability Excellent (Multi-kg)Moderate

Troubleshooting Guide & FAQ

Issue 1: Low Enantiomeric Excess (ee)

Q: My enzymatic resolution stalled at 80% ee. Why?

  • Cause: Product inhibition or equilibrium limitations.

  • Fix:

    • Remove Product: If using a lipase, the alcohol product might inhibit the enzyme. Use a biphasic system (Water/MTBE) to extract the product continuously.

    • Temperature: Lower the temperature to 4°C. This decreases the reaction rate but significantly increases enantioselectivity (E-value).

    • Conversion: Do not stop exactly at 50%. Push conversion to 52–55% to consume the "fast-reacting" wrong enantiomer completely, ensuring the remaining substrate is optically pure.

Issue 2: Spontaneous Racemization

Q: I isolated the chiral ester, but the optical rotation dropped overnight.

  • Cause: The

    
    -proton in 4-aminocyclopent-2-enecarboxylates is acidic, and the allylic system makes it prone to racemization under basic conditions.
    
  • Fix:

    • Avoid storing the free base for long periods. Store as the Hydrochloride salt .

    • During extraction, use mild bases like NaHCO3 or K2CO3, never NaOH or strong alkalis.

    • Keep temperature below 40°C during solvent evaporation.

Issue 3: Poor Crystallization in Chemical Resolution

Q: The salt formed an oil/gel instead of crystals.

  • Cause: Solvent polarity mismatch or impurities in the starting amine.

  • Fix:

    • Switch Solvent: Change from pure Methanol to Methanol/Isopropanol (1:1). The lower polarity of IPA encourages crystal lattice formation.

    • Seeding: Use a seed crystal from a previous successful batch.

    • Purity Check: Ensure the starting amino ester is free of cyclopentadiene dimers or oligomers, which disrupt crystal growth.

References

  • Taylor, S. J. C., et al. "Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides." Tetrahedron: Asymmetry, 1993. Link

  • Mahmoudian, M., et al. "Resolution of 4-amino-cyclopentanecarboxylic acid methyl esters using hydrolytic enzymes."[5] Enzyme and Microbial Technology, 1992.[5] Link

  • Glaxo Group Ltd. "Process for the preparation of (1S, 4R)-4-amino-2-cyclopentene-1-carboxylic acid derivatives." US Patent 5,034,329. Link

  • Kam, B. L., & Oppenheimer, N. J. "Resolution of 4-aminocyclopent-2-ene-1-carboxylic acid derivatives." Journal of Organic Chemistry, 1981. Link

  • Bondi, M., et al. "Chiral resolution of amino acid esters via diastereomeric salt formation." Pharmaceutical Technology, 2015.[3] Link

Sources

Troubleshooting

troubleshooting low yield in (1R,4S)-Vince lactam ring opening

Topic: Troubleshooting Low Yield & Process Optimization Audience: Process Chemists, Medicinal Chemists, CMC Leads Executive Summary: The "Yield Trap" The ring opening of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Process Optimization Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary: The "Yield Trap"

The ring opening of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) is the critical gateway to carbocyclic nucleosides like Abacavir and Peramivir .

If you are experiencing low yields (<60%), the issue rarely lies in the fundamental bond breaking. Instead, it is almost certainly caused by one of three "silent" failures:

  • The Zwitterion Trap: The product, (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid, is highly water-soluble. Standard organic extractions leave 90% of your product in the aqueous waste.

  • Polymerization: The C=C double bond is sensitive to high temperatures in concentrated acidic media, leading to "tarring" via cationic polymerization.

  • Enzymatic Inhibition: In biocatalytic routes, the accumulation of the amino acid product alters pH and creates ionic strength issues that stall the enzyme.

This guide provides the diagnostic protocols to identify which of these is destroying your yield.

Diagnostic Workflow

Before adjusting parameters, map your failure mode to this logic flow.

G Start Start: Low Yield Observed CheckType Method of Ring Opening? Start->CheckType Chemical Chemical (Acid/Base) CheckType->Chemical Enzymatic Biocatalytic (Lipase/Lactamase) CheckType->Enzymatic Appearance Reaction Appearance? Chemical->Appearance pHCheck Did pH Drift? Enzymatic->pHCheck DarkTar Dark/Tar Formation Appearance->DarkTar Polymerization Clear Clear/Straw Solution Appearance->Clear Isolation Issue Sol1 Action: Switch to 2N HCl or Inert Atm. DarkTar->Sol1 Reduce Temp/Conc. Sol2 Action: Ion Exchange or In-Situ Esterification Clear->Sol2 Zwitterion Protocol YesDrift Yes (pH < 6) pHCheck->YesDrift Enzyme Inactivation NoDrift No (Buffered) pHCheck->NoDrift Equilibrium/Inhibition Sol3 Action: Continuous NaOH Titration YesDrift->Sol3 Implement pH-Stat Sol4 Action: Resin Adsorption NoDrift->Sol4 Product Removal

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in Vince lactam hydrolysis.

Module A: Chemical Hydrolysis Troubleshooting

Context: You are using acid (HCl) or base (NaOH) to open pure (1R,4S)-lactam.

Issue 1: "My reaction mixture turned black/brown."

Diagnosis: Cationic Polymerization. The cyclopentene double bond is reactive. Refluxing in concentrated mineral acids (e.g., 6N HCl) or prolonged heating promotes intermolecular addition (polymerization), destroying the monomer.

Corrective Protocol:

  • Acid Concentration: Do not exceed 1N - 2N HCl .

  • Temperature: Limit reflux time. Often, 1-2 hours at 80°C is sufficient.

  • Atmosphere: Oxygen can promote radical polymerization side-reactions. Always purge with Nitrogen/Argon.

Issue 2: "The reaction looks clean, but I recover <10% mass after extraction."

Diagnosis: The Zwitterion Effect (The #1 Yield Killer). The product is an amino acid.[1] At neutral pH, it exists as a zwitterion (


). It is insoluble  in DCM, EtOAc, or Ether. If you are extracting the aqueous layer with organic solvent, you are throwing the product away in the water phase.

Corrective Protocol (Choose One):

MethodProtocol SummaryBest For
A. In-Situ Esterification Evaporate aqueous acid to dryness. Add MeOH/SOCl₂ (thionyl chloride). Reflux.Making the methyl ester (Abacavir intermediate).
B. Ion Exchange Pass aqueous hydrolysate through Dowex 50W (H+ form) . Wash with water.[2] Elute with 1M NH₄OH.Isolating the free amino acid.
C. Boc-Protection Neutralize hydrolysate to pH 8. Add (Boc)₂O and dioxane directly to the water.Isolating a lipophilic, protected intermediate.
Module B: Biocatalytic Troubleshooting

Context: You are using enzymes (e.g., Savinase, Alcalase, CAL-B, or Pseudomonas cepacia lipase) to resolve the racemate or open the lactam.

Issue 3: "Conversion stalls at 30-40%."

Diagnosis: pH-Induced Deactivation. Hydrolysis releases a carboxylic acid group. In a batch reactor, this rapidly drops the pH. Most amidases/lipases denature or lose activity below pH 6.0.

Corrective Protocol: The pH-Stat System

  • Setup: Use an auto-titrator connected to a pH probe.

  • Titrant: 1M - 5M NaOH (depending on scale).

  • Setpoint: Maintain pH 7.5 - 8.0 (enzyme dependent).

  • Endpoint: Reaction is complete when NaOH consumption stops.

Issue 4: "Low Enantiomeric Excess (ee) in Resolution."

Diagnosis: Non-selective Background Hydrolysis or Wrong Enzyme. If you are resolving racemic Vince lactam, you rely on the enzyme hydrolyzing only the (+) isomer (leaving your desired (-) isomer) or vice versa.

  • Check Spontaneous Hydrolysis: Run a blank without enzyme. If the lactam opens chemically at your pH/Temp, your ee will plummet.

  • Temperature: Lower the temperature (e.g., to 4°C or 10°C). Selectivity (E-value) often increases as temperature decreases.

  • Solvent: If using a lipase in organic solvent (e.g., MTBE/Water mix), ensure the water activity (

    
    ) is controlled. Too much water promotes non-selective opening.
    
Standardized Protocols (High-Yield)
Protocol A: Chemical Opening to Amino Acid Hydrochloride

Source Grounding: Adapted from industrial procedures for Abacavir synthesis [1, 2].

  • Dissolution: Suspend 10.0 g of (1R,4S)-Vince lactam in 150 mL of 1N HCl .

  • Reaction: Heat to reflux (approx. 100°C) for 60-90 minutes .

    • Checkpoint: Monitor by TLC (ninhydrin stain).[2] The lactam spot should disappear; a baseline amine spot appears.

  • Work-up (Critical):

    • Do NOT extract.

    • Concentrate the aqueous solution under reduced pressure (Rotavap) at <50°C to a viscous oil.

    • Add 50 mL Toluene and re-evaporate (azeotropic removal of water). Repeat 2x.

  • Crystallization: The residue is the hydrochloride salt . Triturate with cold Acetone or Ethanol/Ether to crystallize the solid.

    • Expected Yield: >85%.[1][3][4][5][6][7]

Protocol B: In-Situ Esterification (Avoiding Isolation)

Source Grounding: Optimization for carbocyclic nucleoside precursors [3].

  • Perform acid hydrolysis as above (Step 1-2).

  • Evaporate to dryness.

  • Resuspend residue in dry Methanol (100 mL) .

  • Cool to 0°C. Dropwise add Thionyl Chloride (1.2 eq) .

  • Reflux for 2 hours.

  • Result: The product is now the Methyl Ester Hydrochloride .

  • Isolation: Evaporate methanol. The residue is now soluble in organic solvents (after neutralization) or can be crystallized.[2]

FAQ: Rapid Fire Troubleshooting

Q: Can I use H₂SO₄ instead of HCl? A: Avoid if possible. Sulfuric acid is an oxidizing acid and a dehydrating agent. It increases the risk of charring/polymerization of the double bond. HCl is preferred because the chloride counter-ion helps crystallize the product.

Q: My product is an oil that won't crystallize. A: This is common for the hydrochloride salt if water is present.

  • Dry strictly under high vacuum for 24 hours.

  • Use a "seed" crystal if available.

  • Switch to the Methanesulfonic acid (MsOH) salt—these often crystallize better than HCl salts for this specific amino acid.

Q: Why is the optical rotation lower than literature? A: Check for racemization . If you refluxed too long or at too high a pH (during a basic workup), the chiral center alpha to the carbonyl can epimerize. Keep workup rapid and temperature controlled.

References
  • Vince, R. , & Hua, M. (1990).[3] Synthesis of carbocyclic nucleosides via the enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of Medicinal Chemistry.

  • Taylor, S. J. , et al. (1993). Enzymatic resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one: A key intermediate in the synthesis of Abacavir. Tetrahedron: Asymmetry.[4][6][8]

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: Amide and carbamate hydrolysis. Bioorganic & Medicinal Chemistry.

  • Littlechild, J. (2015). Enzymes for the hydrolysis of lactams and cyclic imides. ACS Catalysis.

  • Glaxo Group Ltd. (1998). Process for the preparation of Abacavir. Patent WO9852949.

Sources

Optimization

separation of (1R,4S) and (1S,4R) enantiomers by crystallization

Technical Support Center: Chiral Resolution by Crystallization Introduction: The Challenge of Mirror Images Welcome to the technical support guide for the resolution of enantiomers, specifically focusing on pairs like (1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution by Crystallization

Introduction: The Challenge of Mirror Images

Welcome to the technical support guide for the resolution of enantiomers, specifically focusing on pairs like (1R,4S) and (1S,4R). As you know, enantiomers are non-superimposable mirror images of each other.[1] This relationship means they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[2][3][4][5][6] Consequently, separating them by standard laboratory techniques like simple crystallization or distillation is impossible.

The goal of this guide is to provide a robust framework for tackling this challenge using crystallization-based methods. The most powerful and widely used of these is Diastereomeric Salt Resolution , a technique that temporarily converts the inseparable enantiomeric pair into a separable pair of diastereomers.[2][3][7] We will explore the causality behind this method, provide a detailed experimental workflow, and address the common pitfalls you may encounter in the lab.

Part 1: Foundational Principles (FAQ)

This section answers fundamental questions about the principles of chiral resolution by crystallization.

Q1: Why is crystallization a preferred method for industrial-scale chiral resolution?

A1: Crystallization is often the most cost-effective and scalable method for separating enantiomers, making it highly suitable for the large-scale production required in the pharmaceutical industry.[7][8] While preparative chromatography is versatile, it can be prohibitively expensive due to high solvent consumption and the cost of chiral stationary phases.[7][9] A well-optimized crystallization process can yield kilograms of a single enantiomer with high purity in a single batch.[8]

Q2: What is the core principle that allows crystallization to separate enantiomers?

A2: The core principle is the temporary conversion of the enantiomeric pair into a pair of diastereomers.[2][7][10] This is typically achieved by reacting the racemic mixture (e.g., a racemic acid) with a single, pure enantiomer of another chiral compound, known as a resolving agent (e.g., a chiral base).[11]

  • (1R,4S)-acid + (R)-base → Diastereomeric Salt A: [(1R,4S)-(R)]

  • (1S,4R)-acid + (R)-base → Diastereomeric Salt B: [(1S,4R)-(R)]

Unlike the original enantiomers, Diastereomers A and B are no longer mirror images and therefore have different physical properties, including solubility.[12][13][14] This crucial difference in solubility allows one diastereomer to crystallize preferentially from a solution, enabling their separation by filtration.[15]

Q3: What are the primary crystallization strategies for resolving enantiomers?

A3: There are two main strategies:

  • Diastereomeric Salt Resolution: This is the most common method, as described above. It is broadly applicable to compounds that can form salts (e.g., acids and bases) and relies on the differential solubility of the resulting diastereomeric salts.[7][10][11]

  • Preferential Crystallization (or Resolution by Entrainment): This elegant method can be used only for racemic mixtures that crystallize as conglomerates —a physical mixture of separate crystals of each enantiomer.[10][16] By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, that same enantiomer is induced to crystallize out, "entraining" it from the solution.[8][16] This method is less common because only 5-10% of all racemates form conglomerates.[10]

Part 2: Core Methodology - Diastereomeric Salt Resolution Workflow

This section provides a detailed, self-validating protocol for a typical diastereomeric salt resolution. The causality behind each step is explained to empower you to adapt the protocol to your specific molecules.

Workflow Overview

The entire process can be visualized as a cycle designed to isolate one enantiomer and, ideally, recover the resolving agent for reuse.

G cluster_start Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Isolation racemate Racemic Mixture ((1R,4S) + (1S,4R)) mix Dissolve in Suitable Solvent agent Chiral Resolving Agent (e.g., (R)-Amine) salts Solution of Diastereomeric Salts [(1R,4S)-(R)] + [(1S,4R)-(R)] mix->salts Reaction crystallize Induce Crystallization (Cooling / Anti-solvent) salts->crystallize filtration Filtration crystallize->filtration solid Solid: Less Soluble Salt (e.g., [(1S,4R)-(R)]) filtration->solid Solid Phase liquid Filtrate: More Soluble Salt (e.g., [(1R,4S)-(R)]) filtration->liquid Liquid Phase liberate Liberate Enantiomer (Acid/Base Wash) solid->liberate pure_enantiomer Pure Enantiomer (1S,4R) liberate->pure_enantiomer recover_agent Recover Resolving Agent liberate->recover_agent recover_agent->agent Recycle

Caption: Workflow for Diastereomeric Salt Resolution.

Step-by-Step Experimental Protocol

Objective: To isolate the (1S,4R) enantiomer from a racemic mixture using (R)-α-phenylethylamine as the resolving agent.

1. Selection of Resolving Agent & Solvent (Screening Phase)

  • Causality: The success of the resolution hinges on the difference in solubility between the two diastereomeric salts. This difference is highly dependent on both the resolving agent and the solvent system. A screening phase is critical and cannot be skipped.

  • Protocol:

    • In parallel vials, react small, equimolar amounts of your racemic acid with a selection of commercially available chiral bases (e.g., (R)-α-phenylethylamine, brucine, cinchonidine).[2][11]

    • Test a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water).

    • Stir the vials at a slightly elevated temperature to ensure salt formation, then allow them to cool slowly to ambient temperature.

    • Observe which systems produce crystalline solids.

    • Isolate the solids and analyze the diastereomeric excess (d.e.) of the solid and the mother liquor by HPLC or NMR. The goal is to find a system that gives a high d.e. in the crystalline phase.

Table 1: Hypothetical Solvent Screening Results

Solvent SystemYield of CrystalsDiastereomeric Excess (d.e.) of CrystalsSelectivity (α)Assessment
MethanolHigh30%LowPoor Selectivity
EthanolModerate85%HighPromising Candidate
AcetoneLow92%Very HighPromising, but low yield
AcetonitrileOiled OutN/AN/AUnsuitable
90:10 Ethanol:WaterHigh95%Excellent Optimal System

2. Preparative Scale Resolution

  • Causality: Scaling up the optimized conditions from the screening phase to isolate a larger quantity of the desired enantiomer.

  • Protocol:

    • Salt Formation: Dissolve 1.0 equivalent of the racemic (1R,4S)/(1S,4R)-acid in the optimal solvent system (e.g., 90:10 Ethanol:Water) at 60 °C.

    • Add 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-α-phenylethylamine) dropwise. Note: Using a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the first crop of crystals.

    • Crystallization: Stir the solution and allow it to cool slowly. A slow cooling rate is crucial for forming well-ordered crystals and preventing the co-precipitation of the more soluble diastereomer. Seeding with a small amount of previously isolated crystals can be beneficial.

    • Hold the resulting slurry at a low temperature (e.g., 0-5 °C) for several hours to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove residual mother liquor.

    • Purity Check: Analyze the d.e. of the isolated salt. If the purity is insufficient (>98% d.e. is often the goal), a recrystallization from the same solvent system may be necessary.[3]

3. Liberation of the Free Enantiomer

  • Causality: The isolated product is a salt. To obtain the desired enantiopure acid, the ionic bond must be broken by neutralizing the base.

  • Protocol:

    • Suspend the purified diastereomeric salt in a suitable organic solvent (e.g., ethyl acetate).

    • Add an aqueous acid solution (e.g., 1M HCl) and stir until all solids have dissolved. This protonates the amine resolving agent, making it water-soluble, and liberates the free enantiopure acid into the organic layer.

    • Separate the organic layer. Wash it with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiopure (1S,4R)-acid.

    • The aqueous layer, containing the resolving agent, can be basified to recover the agent for reuse.

    • Final Analysis: Confirm the enantiomeric excess (e.e.) of the final product using a chiral HPLC method. Measure the optical rotation to confirm the stereochemical identity.[1]

Part 3: Troubleshooting Guide

This section addresses common issues encountered during resolution experiments in a direct Q&A format.

G start Low Yield or Purity? check_de Is Diastereomeric Excess (d.e.) Low? start->check_de Purity Issue check_yield Is Yield < 40% of Theoretical Maximum? start->check_yield Yield Issue no_xtal No Crystals Forming (Oiling Out)? start->no_xtal Formation Issue recrystallize Recrystallize the Salt check_de->recrystallize Yes check_ra_purity Verify Purity of Resolving Agent & Racemate recrystallize->check_ra_purity optimize_solvent Re-optimize Solvent System (Ternary Phase Diagram) check_ra_purity->optimize_solvent check_filtrate Analyze Filtrate: Is Desired Diastereomer Highly Soluble? check_yield->check_filtrate Yes change_solvent Change Solvent to Decrease Solubility of Target Salt check_filtrate->change_solvent Yes recycle Consider Racemization & Recycling of Unwanted Enantiomer from Filtrate check_filtrate->recycle No, it's in the filtrate check_ss Is Solution Supersaturated? no_xtal->check_ss Yes slow_cool Decrease Cooling Rate & Concentration check_ss->slow_cool Yes add_seed Add Seed Crystals slow_cool->add_seed change_solvent2 Use a Less Polar Solvent or Anti-Solvent add_seed->change_solvent2

Caption: Troubleshooting Decision Tree for Chiral Resolution.

Q: I'm not getting any crystals; my product is "oiling out." What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the supersaturation is too high or the cooling is too rapid.

  • Immediate Actions:

    • Re-heat the solution until it is homogeneous again.

    • Add more solvent to reduce the concentration.

    • Cool much more slowly. Use an insulated bath or program a cooling ramp.

    • Try seeding. Add a few tiny crystals of the target diastereomeric salt once the solution is slightly supersaturated. This provides a template for proper crystal growth.

    • Change solvents. The current solvent may be too good at solvating the salt. Try a solvent in which the salt is less soluble.

Q: My isolated crystals have a low diastereomeric excess (d.e.). How can I improve the purity?

A: Low purity means the more soluble diastereomer is co-precipitating with the less soluble one.

  • Solutions:

    • Recrystallization: This is the most straightforward solution. Dissolve the impure crystals in a minimum amount of hot solvent and cool slowly again. This process often dramatically improves purity.[3]

    • Optimize the Solvent: The initial solvent choice may not be optimal. A different solvent or solvent mixture could increase the solubility difference between the two diastereomers. Revisit your screening phase.

    • Check Starting Material Purity: Ensure your starting racemic mixture and, critically, your chiral resolving agent are of high chemical and optical purity. An impure resolving agent will inherently limit the maximum achievable d.e.

    • Study the Phase Diagram: For industrial processes, constructing a ternary phase diagram (Solvent vs. Diastereomer A vs. Diastereomer B) is invaluable. It reveals the eutectic composition, which dictates the maximum possible yield and purity in a single step.[15][17]

Q: The yield of my desired enantiomer is very low, even though the purity is good. Why?

A: A low yield suggests that a significant amount of the desired, less-soluble diastereomer is still remaining in the mother liquor.

  • Causes and Solutions:

    • High Solubility: The "less soluble" salt might still be quite soluble in the chosen solvent. Try switching to a solvent where both salts are less soluble, while maintaining a good solubility difference.

    • Eutectic Point: The system may have a eutectic point where the mother liquor is saturated with both diastereomers, preventing further crystallization of the desired one. A phase diagram will confirm this.[12]

    • Incomplete Crystallization: You may not have allowed enough time or a low enough temperature for crystallization to complete. Increase the holding time at the final temperature.

    • Recycle the Unwanted Enantiomer: The ultimate solution for yield is to recover the "wrong" enantiomer from the mother liquor, racemize it (convert it back to a 50:50 mixture), and re-introduce it into the process. This allows for a theoretical yield approaching 100%.[8]

References

  • chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Wikipedia. (2023). Diastereomeric recrystallization. Retrieved from [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. Retrieved from [Link]

  • Armstrong, D. W. (2022). Recent advances in the field of chiral crystallization. ResearchGate. Retrieved from [Link]

  • Lorenz, H. (2010). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Retrieved from [Link]

  • Shayanfar, A., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Seidel-Morgenstern, A., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Harada, T., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Retrieved from [Link]

  • Zhang, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Retrieved from [Link]

  • Duan, X. (2024). Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • Wang, Y., & Chen, A. (2008). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Chemistry Gyaan Academy. (2018). Properties of Enantiomers & Diastereomers. YouTube. Retrieved from [Link]

  • Cristobal, R., et al. (2012). Chiral Symmetry Breaking during Crystallization. arXiv. Retrieved from [Link]

  • Coquerel, G. (2007). Pitfalls and rewards of preferential crystallization. RSC Publishing. Retrieved from [Link]

  • Bhushan, R. (2025). Chromatography in Preparative/Industrial Scale Separation of Enantiomeric Mixtures. PubMed. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Diastereomers and enantiomers. YouTube. Retrieved from [Link]

  • F.S. Mair, et al. (2022). Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. Retrieved from [Link]

  • Lumen Learning. (n.d.). 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • LCGC. (n.d.). Enantiomer Separations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Fun Man. (2016). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. Retrieved from [Link]

  • Bevinakatti, H. S., & Banerji, A. A. (1995). Method of resolution of two enantiomers by crystallization. Google Patents.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). How to differentiate between Enantiomers and Diastereomers. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Diastereomers and Enantiomers Stereochemistry. YouTube. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2020). Continuous Enantioselective Crystallization of Chiral Compounds. In Continuous Pharmaceutical Processing. Retrieved from [Link]

  • Mazzotti, M., et al. (2021). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design. Retrieved from [Link]

  • Yasuhara, F., et al. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]

  • Khan Academy. (n.d.). Enantiomers and diastereomers. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomer separation of 1,4-sulfanylalcohols by conventional and low-temperature gas chromatography. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Distinguishing (1R,4S) and (1S,4R) Aminocyclopentene Diastereomers Using NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular stereochemistry is a cornerstone of chemical synthesis and characterization. Chiral molecules, particularly d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular stereochemistry is a cornerstone of chemical synthesis and characterization. Chiral molecules, particularly diastereomers like the (1R,4S) and (1S,4R) isomers of aminocyclopentene derivatives, often exhibit distinct biological activities. Consequently, the ability to definitively differentiate between them is critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering a detailed view into the three-dimensional structure of molecules in solution.[1][2]

This guide provides an in-depth, objective comparison of how specific NMR techniques are applied to distinguish these diastereomers. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure scientific integrity and reproducibility.

The Stereochemical Challenge: cis vs. trans

The (1R,4S) and (1S,4R) isomers of a substituted aminocyclopentene are diastereomers. In the context of a 1-amino-4-substituted cyclopentene, these designations typically correspond to a trans and cis relationship between the amino group and the other substituent, respectively. This seemingly subtle difference in spatial arrangement leads to significant and measurable variations in the NMR spectrum.

The key to differentiation lies in exploiting the geometric constraints of the five-membered ring. The relative orientation of substituents dictates the distances and dihedral angles between protons, which directly impacts two fundamental NMR parameters: the Nuclear Overhauser Effect (NOE) and scalar (J) coupling constants.[3]

Core NMR Principles for Diastereomer Differentiation

Through-Space Correlations: The Power of the Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon where the nuclear spin polarization of one nucleus is transferred to another nucleus through space.[4] This effect is exquisitely sensitive to the distance between nuclei, typically observable for protons that are less than 5 Å apart. For distinguishing cis and trans isomers on a ring, NOE-based experiments like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY are the most definitive tools.[1][4]

  • For the cis isomer ((1S,4R) configuration): The protons attached to the carbons bearing the amino and the second substituent group (let's call them H1 and H4) are on the same face of the cyclopentene ring. This proximity will result in a clear NOE correlation (a cross-peak in the 2D NOESY spectrum) between H1 and H4.

  • For the trans isomer ((1R,4S) configuration): The H1 and H4 protons are on opposite faces of the ring. Being further apart, they will show either a very weak or, more likely, no NOE correlation.

This presence or absence of a specific NOE cross-peak provides an unambiguous assignment of the relative stereochemistry.[5][6]

Caption: Key NOE relationship for cis vs. trans isomers.

Through-Bond Correlations: J-Coupling Constants and the Karplus Relationship

Vicinal coupling constants (³JHH), the coupling between protons on adjacent carbons, are dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7] In cyclic systems, the rigidity of the ring translates specific stereochemical relationships into predictable J-coupling values.[8]

Generally, for protons on a five-membered ring:

  • ³J_cis_ (dihedral angle ~0-40°) is typically larger than ³J_trans_ (dihedral angle ~120-160°). For example, observed cis couplings in rigid five-membered rings can be in the range of 7-9 Hz, while trans couplings are often smaller, around 2-5 Hz.[9]

By carefully analyzing the multiplicity and measuring the coupling constants for the H1 and H4 protons and their neighbors, one can infer the relative stereochemistry. However, due to the flexibility (pseudorotation) of the cyclopentene ring, this method can sometimes be less definitive than NOE analysis.[8]

Comparative Data Analysis

While specific data for (1R,4S) and (1S,4R) aminocyclopentene is sparse in the public domain, the principles can be illustrated with representative data from analogous cyclic systems. The following table summarizes the expected key differentiating NMR parameters.

NMR Parameter (1S,4R) - cis Isomer (1R,4S) - trans Isomer Rationale for Difference
¹H Chemical Shift (δ) H1 and H4 may be slightly shifted relative to the trans isomer due to different anisotropic effects from the substituents.[2][10]H1 and H4 will have distinct chemical shifts from the cis isomer.[2][10]The spatial orientation of one substituent relative to the other's protons alters the local magnetic field.
³J(H1, H2) Varies depending on conformation, but analysis of all couplings is required for a complete picture.Varies depending on conformation.Ring pucker and substituent orientation affect dihedral angles.
³J(H4, H(neighbor)) See above.See above.See above.
NOESY Cross-Peak Strong correlation between H1 and H4.Absent or very weak correlation between H1 and H4.Protons on the same face of the ring are close in space (<5 Å).

Experimental Workflow & Protocols

A self-validating system for stereochemical assignment involves a logical progression from simple 1D NMR to definitive 2D NMR experiments.

G A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 1D ¹H NMR Acquisition A->B C 1D ¹³C & DEPT NMR B->C D 2D COSY Acquisition C->D E 2D HSQC Acquisition D->E F 2D NOESY Acquisition (Critical for Stereochemistry) E->F G Data Analysis & Structure Elucidation F->G

Caption: NMR workflow for stereochemical assignment.

Detailed Experimental Protocol: 2D NOESY

The NOESY experiment is the linchpin for this analysis.[1]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the aminocyclopentene sample.[1]

    • Dissolve in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is crucial as it can influence conformation.[11]

    • Degas the sample thoroughly (e.g., with several freeze-pump-thaw cycles) to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

  • Spectrometer Setup & Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a standard 1D ¹H spectrum first to determine the spectral width and appropriate pulse widths.

    • Load a standard 2D NOESY pulse sequence (e.g., noesyesgp).

    • Key Parameter - Mixing Time (d8): This is the most critical parameter to optimize. It is the duration during which NOE transfer occurs.

      • Start with a mixing time of 500-800 ms.[1] For small molecules, the optimal time is often related to the T1 relaxation time of the protons of interest.

      • If cross-peaks are weak, increase the mixing time. If spin diffusion artifacts appear (relayed NOEs), decrease it.

    • Other Parameters:

      • Number of scans per increment: 8-16

      • Number of increments in F1 dimension: 256-512

      • Relaxation delay (d1): 1-2 seconds

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Carefully phase the spectrum.

    • Look for the key cross-peak correlating the chemical shifts of the H1 and H4 protons. Its presence or absence is the primary determinant of the cis or trans configuration.

Advanced Considerations: Chiral Derivatizing Agents

In cases where direct NMR analysis is ambiguous, or for determining the enantiomeric purity of a sample, chiral derivatizing agents (CDAs) can be employed.[12][13] Reacting the aminocyclopentene with an enantiomerically pure CDA, such as Mosher's acid chloride, converts the pair of enantiomers into a pair of diastereomers.[12][13] These newly formed diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.[14][15][16]

For the aminocyclopentene isomers, derivatization of the amine would create diastereomeric amides. The protons near the newly formed stereocenter will exhibit different chemical shifts for the two diastereomers, which can be resolved in the ¹H NMR spectrum.

Conclusion

Distinguishing between the (1R,4S) and (1S,4R) diastereomers of aminocyclopentene is a task readily and definitively accomplished by modern NMR spectroscopy. While analysis of ¹H chemical shifts and J-coupling constants provides valuable clues, the unambiguous assignment hinges on the application of 2D NOESY. The presence of a clear NOE correlation between the key H1 and H4 protons is a hallmark of the cis isomer, while its absence confirms the trans configuration. By following a systematic workflow and employing carefully optimized experimental protocols, researchers can confidently elucidate the relative stereochemistry of these crucial synthetic building blocks.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature Protocols. Retrieved February 15, 2026, from [Link]

  • NMR derivatization protocol for chiral recognition of racemic primary... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chiral derivatizing agent. (2023, December 29). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022, September 8). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019, May 19). Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]

  • CIS TRANS ISOMERS AND NMR. (2014, November 19). Organic Spectroscopy International. Retrieved February 15, 2026, from [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. (2011, March 1). PMC. Retrieved February 15, 2026, from [Link]

  • How does NMR differentiate between cis and trans isomers? (n.d.). TutorChase. Retrieved February 15, 2026, from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. (2026, January 13). ACD/Labs. Retrieved February 15, 2026, from [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. (2003, April 4). MDPI. Retrieved February 15, 2026, from [Link]

  • COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. (n.d.). Canadian Science Publishing. Retrieved February 15, 2026, from [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved February 15, 2026, from [Link]

  • Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved February 15, 2026, from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison, Chemistry Department. Retrieved February 15, 2026, from [Link]

Sources

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Method

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Reactant of Route 1
Reactant of Route 1
(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate
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(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate
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